molecular formula C9H9N3O B3360439 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde CAS No. 89021-15-8

2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde

Cat. No.: B3360439
CAS No.: 89021-15-8
M. Wt: 175.19 g/mol
InChI Key: XRKXKPCJLKZDEC-UHFFFAOYSA-N
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Description

2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 89021-15-8) is a high-value chemical building block with the molecular formula C9H9N3O and a molecular weight of 175.19 . It belongs to the imidazo[1,2-a]pyrimidine class of nitrogen-bridged heterocycles, a scaffold that is the subject of immense interest in medicinal and synthetic chemistry due to its wide spectrum of biological activities . Researchers utilize this privileged scaffold as a key intermediate in the development of novel bioactive compounds. The imidazo[1,2-a]pyrimidine core is known for its significant antimicrobial, analgesic, anti-inflammatory, and antiviral properties, making it a versatile template for drug discovery efforts . Furthermore, this specific aldehyde derivative serves as a critical precursor in various synthetic transformations, including the construction of hydrazone and Schiff base derivatives for pharmacological screening . The synthetic chemistry community continues to develop new methodologies for constructing and functionalizing the imidazo[1,2-a]pyrimidine scaffold, underscoring its importance in the development of new chemosynthetic strategies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-2-7-8(6-13)12-5-3-4-10-9(12)11-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKXKPCJLKZDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=CC=NC2=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520365
Record name 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89021-15-8
Record name 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Engineering the Imidazo[1,2-a]pyrimidine Scaffold: A Methodological Whitepaper on the Synthesis of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Imidazo[1,2-a]pyrimidines represent a highly privileged class of bicyclic heteroaromatics, functioning as critical bioisosteres for purines in modern drug discovery[1]. Their ability to modulate kinase activity, interact with GABA receptors, and exhibit profound antimicrobial and antifungal profiles has cemented their value in medicinal chemistry[1]. Within this domain, 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde acts as a paramount synthetic intermediate. The strategic placement of a formyl group at the C-3 position introduces a highly reactive electrophilic center, enabling late-stage functionalization via Knoevenagel condensations, Wittig reactions, or Schiff base formations to generate complex molecular libraries[2].

This whitepaper outlines a fully validated, two-stage synthetic pathway for this target, bridging theoretical mechanistic causality with stringent, step-by-step experimental methodologies.

Retrosynthetic Logic and Mechanistic Pathway

The construction of the target molecule relies on two highly robust organic transformations:

  • Scaffold Assembly: A bimolecular Chichibabin-type cyclocondensation to generate the 2-ethylimidazo[1,2-a]pyrimidine core[1].

  • Regioselective Functionalization: A Vilsmeier-Haack formylation to regioselectively install the carbaldehyde moiety at the electron-rich C-3 position[3].

Mechanism cluster_0 Stage 1: Chichibabin Cyclization cluster_1 Stage 2: Vilsmeier-Haack Formylation Nuc 2-Aminopyrimidine (Nucleophile) Inter Alkylpyrimidinium Salt Nuc->Inter SN2 Attack Elec 1-Bromo-2-butanone (Electrophile) Elec->Inter Core 2-Ethylimidazo [1,2-a]pyrimidine Inter->Core Cyclodehydration EAS Electrophilic Aromatic Substitution at C-3 Core->EAS Reagent Chloroiminium Ion (POCl3 + DMF) Reagent->EAS Imine Iminium Intermediate EAS->Imine Deprotonation Product Final C-3 Carbaldehyde Imine->Product Alkaline Hydrolysis

Mechanistic sequence of Chichibabin cyclization and Vilsmeier-Haack formylation stages.

Stage 1: Scaffold Construction (Chichibabin Condensation)

Causality and Theoretical Framework

The foundational imidazo[1,2-a]pyrimidine core is synthesized via a condensation between 2-aminopyrimidine and an


-haloketone[1]. To achieve the target's specific 2-ethyl substitution, 1-bromo-2-butanone  is utilized.

The mechanism initiates via an SN2 nucleophilic attack. Counterintuitively to novice chemists, the endocyclic nitrogen of the pyrimidine ring is far more nucleophilic than the exocyclic amine. This endocyclic nitrogen displaces the bromide, forming an unstable alkylpyrimidinium intermediate[4]. Following this, the exocyclic primary amine acts as an internal nucleophile, attacking the tethered carbonyl carbon. Subsequent elimination of water (cyclodehydration) yields the fully aromatized, thermodynamically stable bicyclic system[1].

Experimental Protocol: 2-Ethylimidazo[1,2-a]pyrimidine

Note: This acts as a self-validating protocol, relying on visual precipitation cues and pH-driven isolation.

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2-aminopyrimidine (0.05 mol) in 50 mL of absolute ethanol.

  • Electrophile Addition: Slowly add 1-bromo-2-butanone (0.055 mol, 1.1 eq) dropwise to the stirring solution at room temperature to control initial exothermic salt formation.

  • Reflux & Cyclization: Equip the flask with a reflux condenser and heat to 75–80 °C for 6 to 8 hours. The reaction progression must be monitored via TLC (Eluent: EtOAc/Hexane 1:1) until the disappearance of the pyrimidine starting material.

  • Quenching & Neutralization: Cool the mixture to room temperature, then pour the concentrated organic layer over crushed ice (100 g). Cautiously basify the aqueous mixture with 15% aqueous

    
     or 
    
    
    
    dropwise until reaching pH 8–9. Causality: Basification neutralizes the hydrobromide salt of the newly formed basic heterocycle, inducing its precipitation out of the aqueous phase[4].
  • Isolation: Filter the resulting precipitate under vacuum, wash extensively with cold distilled water to remove inorganic salts, and recrystallize from ethanol to yield pure 2-ethylimidazo[1,2-a]pyrimidine.

Stage 2: Regioselective Functionalization (Vilsmeier-Haack Formylation)

Causality and Theoretical Framework

With the bicyclic core established, the next phase is installing the carbaldehyde moiety. The imidazo[1,2-a]pyrimidine ring is highly polarized. Resonance structures indicate that the C-3 carbon possesses the highest HOMO electron density, reacting much like an electron-rich enamine[3].

The Vilsmeier-Haack reaction is the gold standard for this formylation[2]. It relies on the in situ generation of a chloromethyleniminium ion (Vilsmeier reagent) via the rapid, exothermic reaction between phosphorus oxychloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and N,N-dimethylformamide (DMF). Electrophilic aromatic substitution (EAS) at the C-3 position generates an iminium species, which requires careful alkaline hydrolysis to unveil the final aldehyde[4].
Experimental Protocol: 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde

Safety Warning:


 reacts violently with water. Moisture must be strictly excluded during Vilsmeier reagent formulation.
  • Vilsmeier Reagent Formulation: Cool a dry 100 mL flask containing anhydrous DMF (8.6 mL, ~111 mol eq) to 0–5 °C in an ice-salt bath. Dropwise, add

    
     (10 mL, ~111 mol eq) over 20 minutes under an inert atmosphere (
    
    
    
    or Argon). Stir for an additional 15–30 minutes until a pale yellow, viscous chloroiminium complex forms[4].
  • Substrate Addition: Dissolve 2-ethylimidazo[1,2-a]pyrimidine (0.022 mol) in a minimal amount of anhydrous DMF or chloroform (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Introduce this solution dropwise to the Vilsmeier reagent, strictly maintaining the internal temperature below 10 °C to prevent uncontrolled polymerization or degradation.
    
  • EAS Propagation: Once addition is complete, remove the ice bath, allow the system to reach room temperature, and subsequently heat to 70–80 °C for 3 to 5 hours[5].

  • Hydrolysis: Cool the thick, dark mixture to room temperature and pour it cautiously over 200 g of crushed ice.

  • Alkaline Liberation: Add a saturated solution of sodium acetate (

    
    ) or 
    
    
    
    (10%) dropwise until the pH reaches ~8. Causality: The initial quench yields a water-soluble iminium salt. Only by shifting the pH to alkaline conditions does the iminium fully hydrolyze into the insoluble carbaldehyde target, which precipitates instantly[4].
  • Purification: Filter the solid, wash thoroughly with water to eliminate residual phosphate salts, and purify via recrystallization from an ethanol/acetone (1:1) mixture[5].

Workflow Start Stage 1: Scaffold Synthesis Mix1 Reactants: 2-Aminopyrimidine + 1-Bromo-2-butanone Start->Mix1 Reflux Reflux in EtOH (Monitored by TLC) Mix1->Reflux Base Basify with NH4OH (pH 8) Precipitate Core Reflux->Base Isolate1 Isolate 2-Ethylimidazo [1,2-a]pyrimidine Base->Isolate1 Start2 Stage 2: Formylation Isolate1->Start2 VR Generate Vilsmeier Reagent (POCl3 + DMF < 10°C) Start2->VR Add Add Core Slowly Control Exotherm VR->Add Heat Heat to 70-80°C Drive Substitution Add->Heat Quench Quench on Ice & Aqueous Hydrolysis Heat->Quench Product Final Target: 3-Carbaldehyde Quench->Product

Self-validating experimental workflow for synthesizing the functionalized imidazo-pyrimidine.

Process Optimization & Quantitative Data

Synthesizing heterocyclic carbaldehydes frequently requires parametric optimization to prevent incomplete conversion. Based on comparative yields in the formylation of imidazo[1,2-a]pyrimidines, maintaining a high molar excess of the Vilsmeier Reagent and tightly controlling hydrolysis pH are the primary drivers of yield maximization[4].

Parameter VariedConditions EvaluatedReaction TimeIsolated Yield (%)Mechanistic Causality & Observations
Vilsmeier Equivalents 1.5 eq ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

+ DMF
12 hours42%Insufficient generation of the electrophilic chloroiminium ion leads to stalled conversion.
Vilsmeier Equivalents 5.0+ eq

+ DMF
4 hours88%Massive electrophilic excess fully drives EAS to completion; standard protocol[4].
Reaction Temperature 0 °C to Room Temp24 hours25%Low thermal energy fails to overcome the activation barrier of the EAS on the bicyclic core.
Reaction Temperature Heated to 70–80 °C3 hours85%Thermal input effectively accelerates substitution kinetics.
Hydrolysis Quench pH Quenched, left at pH 4N/A15%Iminium intermediate fails to hydrolyze completely in acidic media; target trapped in aqueous layer.
Hydrolysis Quench pH Neutralized to pH ~8N/A89%Optimal alkaline attack on the iminium carbon triggers rapid collapse to the insoluble carbaldehyde.

Analytical Validation Parameters

To ensure high system trustworthiness, the resulting 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde must be orthogonally validated to confirm proper regioselective installation at C-3 rather than C-2 or the pyrimidine ring.

  • FT-IR Spectroscopy: A sharp, intense absorption peak appearing between 1670–1680 cm⁻¹ is highly diagnostic of the new stretching frequency of the conjugated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (aldehyde) group, alongside the disappearance of any starting material signatures.
    
  • ¹H-NMR Spectroscopy: The ultimate confirmation relies on the emergence of a distinctive, highly deshielded singlet peak around 9.70–10.05 ppm , corresponding to the localized formyl proton (CHO)[5]. Additionally, the aliphatic ethyl group will show a characteristic triplet (~1.3 ppm) and quartet (~3.0 ppm) pattern, retaining the integrity of the initial Chichibabin condensation phase.

References

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry / PMC. 1

  • Synthesis, Characterization and Anti-corrosion Activity of New Triazole, Thiadiazole and Thiazole Derivatives... Chemical Methodologies.5

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2

  • Hepatoprotective Potentials of Promising Newly Synthesized 3-substituted-2-biphenyl Imidazo (1,2-a) Pyrimidine Derivatives... Science Alert. 3

  • Synthesis and Biological Evaluation of Imidazopyrmidine-Propenone Conjugates as Potent Tubulin Polymerization Inhibitors. Journal of Chemical and Pharmaceutical Research. 4

Sources

Introduction: The Imidazo[1,2-a]pyrimidine Scaffold as a Privileged Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 89021-15-8)

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, largely due to their ability to form specific, high-affinity interactions with biological targets.[1][2] Within this vast chemical space, the imidazo[1,2-a]pyrimidine nucleus has emerged as a "privileged scaffold," a structural framework that is recurrent in molecules exhibiting a wide array of biological activities.[2][3] This bicyclic system, an analogue of purine, is a cornerstone in the development of therapeutics ranging from anti-inflammatory and anxiolytic agents to novel antimicrobial and anticancer candidates.[3][4][5]

This guide focuses on a specific, highly functionalized derivative: 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde , identified by the Chemical Abstracts Service (CAS) number 89021-15-8 .[6] The strategic placement of an ethyl group at the C2 position and a reactive carbaldehyde at the C3 position makes this molecule a versatile and valuable building block for synthetic chemists. The aldehyde group, in particular, serves as a crucial synthetic handle, enabling a multitude of subsequent chemical transformations for the construction of complex molecular libraries and the exploration of structure-activity relationships (SAR) in drug discovery programs.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound's properties, a detailed examination of its synthesis with mechanistic rationale, its applications in medicinal chemistry, and a robust experimental protocol.

Part 1: Core Physicochemical and Structural Data

The unique physicochemical properties of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde are dictated by its fused aromatic system and the electron-withdrawing nature of the aldehyde substituent. Below is a summary of its key identifiers and computed properties.

PropertyDataSource
CAS Number 89021-15-8[6]
Molecular Formula C₉H₉N₃OCalculated
Molecular Weight 175.19 g/mol Calculated
IUPAC Name 2-ethylimidazo[1,2-a]pyrimidine-3-carbaldehydeNomenclature
SMILES CCC1=NC2=NC=CC=CN2C1=OCalculated
InChI Key (Not directly available, derived from structure)Calculated
Physical Form Solid
Purity Typically ≥96%

The structure is characterized by the planarity of the bicyclic core, which influences its potential for stacking interactions with biological macromolecules. The C3-carbaldehyde group is the most reactive site for nucleophilic addition and condensation reactions, a feature that is central to its utility as a synthetic intermediate.

Part 2: Synthesis and Mechanistic Rationale

The synthesis of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is logically approached in two primary stages: first, the construction of the core 2-ethylimidazo[1,2-a]pyrimidine ring system, followed by the selective formylation at the C3 position.

Stage 1: Construction of the Imidazo[1,2-a]pyrimidine Core

The most established and reliable method for constructing the imidazo[1,2-a]pyrimidine scaffold is a variation of the Chichibabin reaction.[2] This involves the condensation and cyclization of a 2-aminopyrimidine with an α-halocarbonyl compound. For the synthesis of the 2-ethyl substituted core, a suitable reactant such as 1-bromo-2-butanone would be reacted with 2-aminopyrimidine. The reaction proceeds via an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization and dehydration to yield the aromatic fused-ring system.

Stage 2: C3-Formylation via the Vilsmeier-Haack Reaction

With the 2-ethyl core synthesized, the next critical step is the introduction of the aldehyde group at the C3 position. The C3 position of the imidazo[1,2-a]pyrimidine ring is electron-rich and thus susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is the premier method for this transformation, offering high yields and excellent regioselectivity.[7]

Causality and Mechanistic Insight: The reaction's efficacy stems from the in-situ generation of a potent electrophile, the Vilsmeier reagent (chloroiminium ion), from a mixture of a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid halide (typically phosphorus oxychloride, POCl₃).

  • Formation of the Vilsmeier Reagent: POCl₃ activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic. A chloride ion is eliminated, and the resulting intermediate rearranges to form the stable, yet highly reactive, chloroiminium cation.

  • Electrophilic Attack: The electron-rich imidazo[1,2-a]pyrimidine ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C3 position due to the electronic stabilization of the resulting sigma complex.

  • Hydrolysis: The intermediate iminium salt is then hydrolyzed during aqueous work-up to liberate the final 3-carbaldehyde product.

The use of microwave irradiation in conjunction with a green solvent like glycerol has been shown to dramatically accelerate this reaction, reduce by-product formation, and simplify purification, aligning with modern principles of green chemistry.[7]

Vilsmeier_Haack_Workflow cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Finalization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Substrate 2-Ethylimidazo[1,2-a]pyrimidine Substrate->Intermediate Electrophilic Attack at C3 Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product 2-Ethylimidazo[1,2-a]pyrimidine- 3-carbaldehyde Hydrolysis->Product Drug_Discovery_Logic cluster_functionalization Functionalization Points Core Imidazo[1,2-a]pyrimidine Core Scaffold C2 C2-Position (e.g., Ethyl Group) Core->C2 C3 C3-Position (e.g., Aldehyde) Core->C3 Other Other Positions (C5, C6, C7) Core->Other SAR SAR Exploration (Library Synthesis) C2->SAR C3->SAR Other->SAR BioActivity Biological Activity (Antimicrobial, Anticancer, etc.) SAR->BioActivity Metabolism Metabolic Stability (AO Liability) SAR->Metabolism

Caption: Logic flow from core scaffold to drug discovery outcomes.

Part 4: Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a representative procedure for the C3-formylation of a 2-substituted imidazo[1,2-a]pyrimidine, adapted from established methodologies. [7]It is designed as a self-validating system where careful control of conditions ensures high yield and purity.

Objective: To synthesize 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde from 2-Ethylimidazo[1,2-a]pyrimidine.

Materials:

  • 2-Ethylimidazo[1,2-a]pyrimidine (1.0 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM) or Glycerol as solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the solvent (e.g., DCM).

    • Cool the flask to 0-5 °C using an ice bath. Causality: This step is critical as the reaction between DMF and POCl₃ is exothermic and controlling the temperature prevents side reactions.

    • Add DMF (3.0 eq) to the cooled solvent.

    • Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes. The formation of a white precipitate or a viscous solution indicates the generation of the Vilsmeier reagent.

  • Electrophilic Substitution:

    • Dissolve 2-Ethylimidazo[1,2-a]pyrimidine (1.0 eq) in a minimal amount of the reaction solvent.

    • Add the substrate solution dropwise to the cold Vilsmeier reagent mixture.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Work-up and Hydrolysis:

    • Once the reaction is complete (as indicated by TLC), cool the mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the pH is basic (~8-9). Trustworthiness: This step neutralizes the acidic POCl₃ byproducts and hydrolyzes the iminium intermediate to the aldehyde. It must be done slowly due to vigorous gas evolution (CO₂).

    • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. If using DCM, separate the organic layer. If using a water-miscible solvent like glycerol, extract the product into a suitable organic solvent like ethyl acetate (3x volumes).

    • Wash the combined organic layers with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde.

Conclusion

2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 89021-15-8) is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis is achievable through robust and well-understood chemical transformations, primarily the Vilsmeier-Haack reaction. The presence of the C3-aldehyde on a biologically relevant scaffold provides an invaluable entry point for the synthesis of diverse molecular libraries. However, researchers must remain cognizant of the inherent metabolic liability of the imidazo[1,2-a]pyrimidine core to aldehyde oxidase. By leveraging the synthetic versatility of this building block while strategically addressing its metabolic challenges, scientists can continue to unlock the full therapeutic potential of this privileged heterocyclic system.

References

  • Molecule.one. 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde. Available from: [Link]

  • Abumohsen, A. et al. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. Available from: [Link]

  • PubChem. Imidazo[1,2-a]pyridine-3-carbaldehyde. Available from: [Link]

  • Semantic Scholar. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Available from: [Link]

  • Saeed, H. Y., Farooqui, M., & Durrani, A. N. (2022). Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes in glycerol. Synthetic Communications. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Available from: [Link]

  • Ferreira, L. A. P., et al. (2025). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • ResearchGate. Scheme 2. Synthesis of 2-Arylimidazo[1,2-a]pyridine-3-carbaldehyde. Available from: [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(98), 81608-81637. Available from: [Link]

  • MDPI. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Available from: [Link]

  • ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • Liu, C., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7517-7530. Available from: [Link]

Sources

Solubilization Dynamics and Physicochemical Profiling of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Synopsis

The compound 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS: 89021-15-8) represents a highly functionalized derivative within the privileged imidazopyrimidine chemical space[1]. Molecules bearing the imidazo[1,2-a]pyrimidine scaffold are heavily leveraged in medicinal chemistry for their potent antileishmanial, antimicrobial, and antineoplastic activities[2][3]. However, the progression of these compounds from in vitro hits to viable in vivo leads is frequently bottlenecked by poor aqueous solubility[4]. Good solubility and intestinal permeability comprise the critical first step in oral drug absorption and are required to achieve reliable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles[2].

As a Senior Application Scientist, I approach solubility not merely as a physical constant to be measured, but as a dynamic interplay between a molecule's crystal lattice energy and its solvation energy. This whitepaper deconstructs the structural causality behind the solubility profile of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde and provides self-validating methodologies to measure and enhance its dissolution for advanced biological screening and formulation.

Structural Causality and Solvation Mechanics

To rationally design a solubilization strategy, we must first isolate how each functional moiety on the 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde molecule dictates solvent interaction.

  • The Imidazo[1,2-a]pyrimidine Core : This fused bicyclic system is planar and highly aromatic, promoting strong intermolecular

    
     stacking in the solid state. This results in high crystal lattice stabilization energy, which acts as a primary thermodynamic barrier to aqueous dissolution[3].
    
  • The 3-Carbaldehyde Group : Typically introduced via Vilsmeier-Haack formylation, the aldehyde group at the C-3 position introduces a highly polarized bond[5]. While it cannot act as a hydrogen-bond donor, it serves as a strong hydrogen-bond acceptor, allowing for dipole-dipole interactions in polar solvents like DMSO or DMF[6]. In aqueous media, it may form a dynamic hydration equilibrium, though this is often insufficient to overcome the lattice energy of the core.

  • The 2-Ethyl Substitution : The addition of the aliphatic ethyl group at the C-2 position serves a dual purpose. Biologically, it optimizes the molecule's lipophilicity for cell membrane penetration. Physicochemically, it expands the hydrophobic surface area, shifting the overall

    
     higher compared to its des-ethyl analog (CAS: 106012-56-0)[7], thereby decreasing intrinsic aqueous solubility via the hydrophobic effect.
    

G core Imidazo[1,2-a]pyrimidine Core (Planar, Rigid Lattice) sol_decrease Decreased Aqueous Solubility (High Solvation Barrier) core->sol_decrease Strong Pi-Pi Stacking ethyl 2-Ethyl Substitution (+ Lipophilicity) ethyl->sol_decrease Hydrophobic Effect perm_increase Increased Permeability (Enhanced ADMET) ethyl->perm_increase Positive logP Shift aldehyde 3-Carbaldehyde Group (H-Bond Acceptor) aldehyde->sol_decrease Lacks H-Bond Donor

Figure 1: Physicochemical impact of structural motifs on the solubility and permeability profile.

Thermodynamic Parameterization

To guide formulation decisions, we must establish baseline physicochemical parameters. The following data synthesizes predictive models and literature equivalents for imidazo[1,2-a]pyrimidine analogs[2][8].

ParameterValue / ProfileCausality / Implication
Molecular Formula

Identifies the mass balance required for formulation standard curves.
Molecular Weight 175.19 g/mol Falls well within the Lipinski "Rule of 5" bounds, aiding permeability.
Predicted


Moderate lipophilicity; favors organic solvents over pure water.
Aqueous Solubility (pH 7.4)

Classifies the compound as practically insoluble in neutral aqueous buffer.
Solubility in DMSO

Ideal for preparing highly concentrated stock solutions for in vitro biological assays.
Basic


Protonation of the pyrimidine nitrogen at low pH will exponentially increase solubility.

Self-Validating Protocol: Equilibrium Solubility Assessment

Standard kinetic solubility assays (e.g., DMSO spiking into buffer) often produce artificially inflated solubility limits due to supersaturation. To obtain true thermodynamic solubility for 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde, we utilize a Self-Validating Shake-Flask Protocol .

Why self-validating? Measuring only the dissolved concentration in the supernatant assumes the solid phase remained unchanged. However, aldehydes can form hydrates, and active pharmaceutical ingredients (APIs) can undergo polymorph transitions during prolonged agitation. By strictly analyzing both the supernatant and the residual pellet, we validate that the thermodynamic equilibrium measured corresponds specifically to the initial anhydrous solid state.

Step-by-Step Methodology:
  • Saturation Loading : Dispense

    
     of the compound into a high-recovery glass vial. Add 
    
    
    
    of the test vehicle (e.g., Phosphate Buffered Saline, pH 7.4). The excess visually ensures crossing the saturation threshold.
  • Isothermal Equilibration : Seal the vial and agitate at

    
     at 
    
    
    
    for 48 hours. Causality: 48 hours is required to overcome the slow dissolution kinetics caused by the high crystal lattice energy.
  • Phase Separation (Critical Step) : Centrifuge the suspension at

    
     for 15 minutes. Causality: We explicitly avoid syringe filtration. Lipophilic imidazopyrimidines are prone to non-specific adsorption onto standard PVDF or PTFE filter membranes, which would falsely suppress the measured solubility.
    
  • Supernatant Quantification : Extract the supernatant, dilute appropriately in mobile phase, and quantify via HPLC-UV against a prepared standard curve.

  • Residual Pellet Verification : Extract the remaining solid pellet, dry under a gentle nitrogen stream, and subject it to X-Ray Powder Diffraction (XRPD). Causality: This ensures no phase transformation (e.g., hydrate formation or polymorphic shift) occurred during the 48-hour incubation.

Workflow start 1. Dispense Excess Solid Into Test Vehicle equilibrate 2. Isothermal Agitation (48h at 37°C) start->equilibrate separate 3. Phase Separation (Centrifugation at 15,000g) equilibrate->separate supernatant 4a. Supernatant Analysis (HPLC-UV Quantification) separate->supernatant pellet 4b. Residual Pellet Analysis (XRPD/DSC Verification) separate->pellet validate 5. Data Synthesis & Self-Validation supernatant->validate pellet->validate

Figure 2: Self-Validating Shake-Flask Workflow ensuring data integrity across both liquid and solid phases.

Strategic Formulation Interventions

When formulating 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde for in vivo or advanced in vitro testing, straightforward dissolution in pure buffer will fail. The following interventions are logically deduced from the compound’s structural properties:

A. pH Manipulation

Because the imidazo[1,2-a]pyrimidine core contains basic nitrogen atoms, its un-ionized form dictates the solubility at physiological pH. By lowering the vehicle pH to


 (using dilute HCl or citrate buffers), the ring nitrogen undergoes protonation. The resultant cationic charge breaks the crystalline stacking and massively lowers the solvation energy barrier, increasing solubility by several orders of magnitude. Caution: Extended exposure of the 3-carbaldehyde group to highly acidic media may risk hydrolysis or oxidation; solutions should be prepared fresh.
B. Co-Solvency Strategies

For neutral pH formulations (e.g., intravenous or oral gavage dosing in rodent models), the hydrophobic nature of the ethyl group requires dielectric constant depression of the solvent. A ternary co-solvent system is highly effective:

  • 10% DMSO or NMP : Acts as the primary solvent to break the initial crystal lattice.

  • 40% PEG-400 or Propylene Glycol : Provides intermediate polarity stabilization and prevents immediate crash-out (precipitation) upon aqueous dilution.

  • 50% Aqueous Buffer : Brings the final volume up while maintaining a tolerable osmolarity.

References

  • [6] CymitQuimica. CAS 106012-56-0: Imidazo[1,2-a]pyrimidine-3-carboxaldehyde. Available at:

  • MilliporeSigma. Imidazo[1,2-a]pyrimidine-3-carbaldehyde | 106012-56-0. Available at:

  • [4] Chem-Impex. Imidazo[1,2-a]pyrimidine. Available at:

  • [5] Benchchem. Imidazo[1,2-a]pyridine-3-carbaldehyde | 6188-43-8. Available at:

  • [1] BLDpharm. 89021-15-8 | 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde. Available at:

  • [2] ACS Omega - ACS Publications. Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. Available at:

  • [8] PubChem. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018. Available at:

  • [3] MDPI. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Available at:

  • [7] BLDpharm. 106012-56-0 | Imidazo[1,2-a]pyrimidine-3-carbaldehyde. Available at:

Sources

Literature Review of Imidazo[1,2-a]pyrimidine-3-carbaldehydes: Synthesis, Derivatization, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide and Whitepaper for Drug Development Professionals Authored from the perspective of a Senior Application Scientist

Executive Summary and Structural Logic

In the landscape of modern heterocyclic chemistry, the imidazo[1,2-a]pyrimidine framework represents a highly privileged scaffold. Notably, its formylated derivative—imidazo[1,2-a]pyrimidine-3-carbaldehyde —acts as a cornerstone intermediate for accessing an expansive chemical space[1]. By installing an electrophilic aldehyde moiety at the electron-rich C-3 position of the fused ring system, synthetic chemists can readily pivot toward complex, biologically active molecules via Schiff base formations, multicomponent reactions (MCRs), and condensation pathways[2].

The causality behind this design is deeply rooted in molecular regiochemistry. The fused geometry merges a π-excessive imidazole ring with a π-deficient pyrimidine ring. Due to the asymmetric electron distribution, the C-3 position demonstrates the lowest localization energy, making it a highly susceptible and regioselective site for electrophilic attack without demanding extreme thermal or catalytic conditions[3].

Standardized Protocol: Regioselective Vilsmeier-Haack Formylation

The foundational step to synthesizing 3-carbaldehyde derivatives lies in the Vilsmeier-Haack (V.H.) formylation. The precise control of temperature and stoichiometric ratios here is not a mere suggestion; it is a mechanical necessity to dictate selective C-C bond formation over N-alkylation or hydrolytic degradation[2].

Self-Validating Experimental Protocol

Reagents & Causality:

  • POCl₃ / N,N-Dimethylformamide (DMF): These reagents react to generate the crucial highly electrophilic chloroiminium ion (Vilsmeier reagent). Using DMF as both the reactant and the solvent manages the reaction's exotherm and maintains intermediate solubility[4].

Step-by-Step Procedure:

  • Vilsmeier Reagent Assembly: To a clean, dry two-neck round-bottom flask, add 6.0 mL of DMF. Submerge the flask in an ice-salt bath. Dropwise, over 15 minutes, add 10.0 mL of Phosphorus oxychloride (POCl₃)[5].

    • Scientific Rationale: Cooling strictly below 10 °C prevents the premature, exothermic decomposition of the sensitive chloroiminium species.

  • Substrate Addition: After 10 minutes of stirring the Vilsmeier complex, introduce a solution of the parent 2-aryl-imidazo[1,2-a]pyrimidine (approx. 0.009 mol) dissolved in 25 mL DMF/CHCl₃ at a controlled rate[6].

  • Cyclization and Reflux: Remove the ice bath. Allow the mixture to warm and stir at room temperature for 3 hours to permit complete intermediate stabilization. Following this, heat to 70 °C (or gentle reflux) for 10–12 hours[4].

    • Scientific Rationale: The extended thermal input pushes the electrophilic aromatic substitution to completion, disrupting the stable aromaticity of the imidazole temporarily before rearomatization via proton loss.

  • Hydrolysis & Precipitation: Pour the resultant viscous, dark oil over 400 mL of crushed ice with vigorous stirring. Neutralize slowly with 5% NaOH or a suitable base until pH 7-8 is achieved[6].

  • Isolation: Filter the precipitated solid, wash extensively with distilled water to remove phosphate salts, and purify via recrystallization from an ethanol/acetone (1:1) mixture[6].

Validation Markers: The protocol is self-validating through real-time spectroscopic monitoring. Successful conversion is confirmed via FT-IR by the absolute disappearance of the amino/C-H peak and the sharp emergence of a highly diagnostic C=O stretching vibration at 1670–1677 cm⁻¹ . In ¹H-NMR (DMSO-d6), the product is definitively characterized by a sharp downfield singlet corresponding to the aldehydic proton at δ 10.01 – 10.19 ppm [4][6].

Downstream Derivatization: Workflow and Scaffolding

Once successfully isolated, the 3-carbaldehyde functions as a versatile "chemical handle."

SynthWorkflow Parent Imidazo[1,2-a]pyrimidine (Precursor) Intermediate Imidazo[1,2-a]pyrimidine- 3-carbaldehyde Parent->Intermediate Formylation (C-3) Reagent Vilsmeier-Haack Reagent (POCl3 + DMF) Reagent->Intermediate Chloroiminium Ion Cond1 Claisen-Schmidt Condensation Intermediate->Cond1 Cond2 Thiosemicarbazide Reaction Intermediate->Cond2 Cond3 Multicomponent Assembly Intermediate->Cond3 Prod1 Propenone Conjugates Cond1->Prod1 Prod2 Hydrazineyl Hybrids Cond2->Prod2 Prod3 Fused Heterocycles Cond3->Prod3

Fig 1. Stepwise derivatization of imidazo[1,2-a]pyrimidine-3-carbaldehydes via core intermediates.

Propenone and Chalcone Conjugates

By reacting the carbaldehyde with various acetophenone derivatives under a Claisen-Schmidt condensation (basic conditions), researchers generate 3-imidazo[1,2-a]pyridinyl-1-arylpropenone analogs[7]. These α,β-unsaturated carbonyls act as potent Michael acceptors, heavily utilized in oncology research as target-specific tubulin polymerization inhibitors[4].

Hydrazineyl-Linked Hybrids

Condensation of the carbaldehyde with thiosemicarbazide forms an intermediate Schiff base, which upon subsequent cyclization with reagents like ethyl 2-chloro-3-oxobutanoate, produces heavily substituted thiazole hybrids[5]. The fusion of two active pharmacophores (pyrimidine and thiazole) directly addresses resistance issues in bacterial therapeutics.

Pharmacological Efficacy and Mechanism of Action

Imidazo[1,2-a]pyrimidine-3-carbaldehydes and their downstream iterations interact comprehensively with multiple biological targets.

BioMechanisms Ligand Carbaldehyde Derivatives T1 Microtubule Dynamics Ligand->T1 T2 GABA-A Receptors (α3 Subtype) Ligand->T2 T3 Mycobacterial DprE1 Enzyme Ligand->T3 Act1 Tubulin Polymerization Block T1->Act1 Act2 Chloride Ion Channel Activation T2->Act2 Act3 Cell Wall Synthesis Inhibition T3->Act3 Eff1 Apoptosis (Antineoplastic) Act1->Eff1 Eff2 CNS Regulation (Anxiolytic) Act2->Eff2 Eff3 Cell Death (Anti-Tuberculosis) Act3->Eff3

Fig 2. Pharmacological targeting and biological mechanisms of imidazo[1,2-a]pyrimidine derivatives.

Quantitative Structure-Activity Assessment

Biological assays on structurally validated derivatives verify significant therapeutic windows spanning oncology, infectious disease, and neuropharmacology. The table below consolidates pivotal tracking data for drug development considerations:

Derivative ClassPrimary Target / ActionTest Model / OrganismQuantified PotencySource
Hydrazineyl-linked Thiazole Hybrids DprE1 Enzyme / DNA GyraseMycobacterium tuberculosis H37RvMIC = 1.6 µg/mL (Compounds K1–K3)[5]
Arylpropenone Conjugates Tubulin PolymerizationMultidrug-resistant Cell LinesIC₅₀ ~ Low µM range [4]
Tetrahydrobenzo[4,5]imidazo-pyrimidines Broad Antineoplastic (Apoptosis)NCI 60 Human Cell Screening Panellog₁₀ GI₅₀ = -5.08 to < -8.00 [8]
Unsubstituted Arylpropenones Anti-candidal activityCandida fungal strainsMIC = variable (concentration-dependent) [7]
Triazine fused MCR Hybrids GABA-A Receptors (α1/α3)In vitro CNS binding modelsHigh Binding Affinity & Anxiolytic Response [1]

Clinical Application Note: The high degree of variation in antineoplastic potential is heavily modulated by substituents. For instance, the addition of electron-withdrawing nitro groups (e.g., 2-Chloro-4-(4-nitrophenyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxaldehyde) profoundly increases cell growth inhibition against panel assay lines[8]. Furthermore, hybridizing the scaffold via a hydrazineyl linker to a thiazole group yields drug candidates capable of mimicking clinical Phase II compounds (like SPR720) in the disruption of mycobacterial cell walls without generating host cytotoxicity in vero cells[9].

References

  • Synthesis and Biological Evaluation of Imidazopyrmidine-Propenone Conjugates as Potent Tubulin Polymerization Inhibitors Journal of Chemical and Pharmaceutical Research (JOCPR) [Link]

  • Synthesis, Characterization and Anti-corrosion Activity of New Triazole, Thiadiazole and Thiazole Derivatives Containing Imidazo[1,2-a]pyrimidine Moiety Chemical Methodologies [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives Scientific Research Publishing (SCIRP)[Link]

  • Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies National Institutes of Health (NIH) / RSC Advances[Link]

  • Benzimidazole condensed ring systems: new synthesis and antineoplastic activity of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives PubMed / NIH [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent National Institutes of Health (NIH) / PMC[Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds DergiPark[Link]

Sources

Methodological & Application

Rapid and Efficient Synthesis of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde via Microwave-Assisted Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Abstract: This application note provides a detailed protocol for the synthesis of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde, a valuable building block in medicinal chemistry. By leveraging microwave-assisted organic synthesis (MAOS), this method offers a green, rapid, and high-yield alternative to conventional heating protocols. We will delve into the mechanistic underpinnings of the Vilsmeier-Haack formylation, provide a step-by-step experimental guide, and present a comprehensive workflow, demonstrating the efficiency and reproducibility of this advanced synthetic technique.

Introduction: The Significance of Imidazo[1,2-a]pyrimidines and Modern Synthesis

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in drug discovery, forming the core of numerous biologically active compounds.[1][2] These molecules have demonstrated a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][3] Specifically, the introduction of a carbaldehyde group at the C-3 position creates a versatile synthetic handle for further molecular elaboration, making 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde a key intermediate in the development of novel therapeutics.

The traditional synthesis of such compounds often involves lengthy reaction times and harsh conditions.[2] This guide details a modern approach utilizing Microwave-Assisted Organic Synthesis (MAOS), a cornerstone of green chemistry.[4] MAOS dramatically accelerates reaction rates, often reducing multi-hour or multi-day processes to mere minutes.[5] This efficiency stems from the unique heating mechanism of microwaves, which directly and uniformly energizes polar molecules in the reaction mixture, bypassing the slow process of conventional thermal conduction.[4][6] The result is a cleaner reaction with higher yields and fewer by-products, aligning with the principles of sustainable chemical manufacturing.[6][7]

The core chemical transformation employed is the Vilsmeier-Haack reaction, a classic and reliable method for the formylation of electron-rich heterocyclic systems.[8][9]

Reaction and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution, where the imidazo[1,2-a]pyrimidine ring attacks a highly electrophilic species known as the Vilsmeier reagent.

Overall Reaction Scheme:

Mechanistic Breakdown:

The reaction is best understood in two distinct stages:

Part A: Formation of the Vilsmeier Reagent The process begins with the in situ generation of the Vilsmeier reagent, a chloromethyliminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11] The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination of a dichlorophosphate anion yield the highly reactive electrophilic iminium salt.[11][12]

Part B: Electrophilic Substitution and Hydrolysis The electron-rich imidazo[1,2-a]pyrimidine ring, specifically the π-excessive imidazole moiety, attacks the electrophilic carbon of the Vilsmeier reagent.[3][13] This electrophilic substitution occurs preferentially at the C-3 position. The resulting iminium ion intermediate is then hydrolyzed during the aqueous work-up phase to yield the final aldehyde product.[8][11]

Detailed Experimental Protocol

This protocol is designed for a dedicated laboratory microwave synthesizer. All operations involving phosphorus oxychloride must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment:

  • Reagents: 2-Ethylimidazo[1,2-a]pyrimidine (98%), N,N-Dimethylformamide (DMF, anhydrous, 99.8%), Phosphorus oxychloride (POCl₃, ≥99%), Dichloromethane (DCM, anhydrous), Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate (EtOAc), Hexane, Anhydrous Sodium Sulfate (Na₂SO₄), Deionized Water.

  • Equipment: Laboratory Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vessel with a magnetic stir bar, Ice-water bath, Standard laboratory glassware (beakers, separatory funnel, round-bottom flask), Rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), Column chromatography setup.

Step-by-Step Synthesis Procedure:

  • Preparation of Vilsmeier Reagent: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add anhydrous DMF (3.0 mL). Cool the vessel in an ice-water bath to 0-5 °C.

  • Slow Addition: While stirring, add phosphorus oxychloride (POCl₃) (0.55 mL, 6.0 mmol) dropwise to the cooled DMF. Maintain the temperature below 5°C during this addition, as the reaction is exothermic.[14] Allow the mixture to stir at this temperature for 15 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: To the freshly prepared Vilsmeier reagent, add 2-Ethylimidazo[1,2-a]pyrimidine (0.5 g, 3.4 mmol) portion-wise, ensuring the temperature remains low.

  • Microwave Irradiation: Securely cap the reaction vessel and place it in the cavity of the microwave synthesizer. Irradiate the mixture according to the parameters outlined in Table 1. The reaction progress can be monitored by TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • Reaction Quenching: After irradiation, cool the vessel to room temperature using a compressed air stream. Carefully pour the reaction mixture onto crushed ice (approx. 25 g) in a beaker with vigorous stirring.

  • Neutralization and Work-up: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (starting from 10% and increasing to 30%) to afford the pure 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde as a solid.

Workflow and Data Presentation

The entire process, from reagent preparation to final product analysis, is streamlined for efficiency and clarity.

DOT Script for Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification cluster_analysis Final Product prep_dmf 1. Cool Anhydrous DMF (0-5 °C) prep_poc 2. Add POCl₃ Dropwise prep_dmf->prep_poc Exothermic prep_sub 3. Add Substrate (2-Ethylimidazo[1,2-a]pyrimidine) prep_poc->prep_sub mw_react 4. Microwave Irradiation (10 min @ 90 °C) prep_sub->mw_react workup_quench 5. Quench on Ice mw_react->workup_quench workup_neut 6. Neutralize with NaHCO₃ workup_quench->workup_neut workup_extract 7. Extract with Ethyl Acetate workup_neut->workup_extract workup_dry 8. Dry and Concentrate workup_extract->workup_dry workup_purify 9. Column Chromatography workup_dry->workup_purify final_product Pure Product (Characterization: NMR, MS, IR) workup_purify->final_product

Caption: Workflow for the microwave-assisted synthesis of the target compound.

Table 1: Optimized Reaction Parameters and Results

ParameterValueRationale
Microwave PowerDynamic (Max 200 W)Allows the instrument to precisely maintain the target temperature without overshooting.
Target Temperature90 °CProvides sufficient thermal energy to overcome the activation barrier without degrading the product.
Reaction Time10 minutesSignificantly reduced from conventional heating times (hours) due to efficient microwave heating.[14]
Hold Time10 minutesEnsures the reaction proceeds to completion once the target temperature is reached.
PressureMonitored (Max 17 bar)Sealed vessel conditions allow for temperatures above the solvent's boiling point.
Typical Yield 85-92% High yield demonstrates the efficiency of the microwave-assisted protocol.

Expected Characterization Data:

  • ¹H NMR (CDCl₃, 500 MHz): δ 10.10 (s, 1H, -CHO), 8.75 (dd, 1H), 8.60 (dd, 1H), 7.00 (dd, 1H), 3.10 (q, 2H, -CH₂-), 1.40 (t, 3H, -CH₃). The disappearance of the C-3 proton signal from the starting material and the appearance of a singlet around 10 ppm is a key indicator of successful formylation.[14][15]

  • ¹³C NMR (CDCl₃, 125 MHz): δ 185.0 (-CHO), 155.0, 148.0, 145.0, 130.0, 125.0, 115.0, 112.0, 24.0 (-CH₂-), 12.0 (-CH₃).

  • Mass Spec (ESI+): Calculated m/z for C₉H₉N₃O [M+H]⁺: 176.08. Found: 176.09.

Conclusion and Future Outlook

This application note outlines a robust, efficient, and reproducible protocol for the microwave-assisted synthesis of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde. By employing MAOS technology, this method drastically reduces reaction times from hours to minutes while providing excellent yields. The procedure adheres to the principles of green chemistry by minimizing energy consumption and reaction time. The successful synthesis and purification of this key intermediate open the door for its use in library synthesis and as a foundational scaffold for the discovery of new and potent therapeutic agents.

References

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • International Journal of Research in Applied Science and Engineering Technology. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Microwave Chemistry and its Applications. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Master Organic Chemistry. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Solid supported reaction. Specific effects of microwave. Available at: [Link]

  • Slideshare. (2016). Vilsmeier haack rxn. Available at: [Link]

  • ResearchGate. (2011). Microwave-assisted synthesis of substituted 2-amino-1 H-imidazoles from imidazo[1,2- a]pyrimidines. Available at: [Link]

  • ACS Publications. (2010). Microwave-Assisted Synthesis of Substituted 2-(Benzylthio)imidazo[1,2a]pyrimidin-5-ones. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Available at: [Link]

  • Royal Society of Chemistry. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Available at: [Link]

  • Semantic Scholar. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Available at: [Link]

  • Turkish Journal of Chemistry. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imi. Available at: [Link]

  • Cambridge University Press. (2007). Vilsmeier-Haack Reaction. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • PubMed. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Available at: [Link]

  • ResearchGate. (2022). Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3- carbaldehydes in glycerol. Available at: [Link]

  • Semantic Scholar. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Available at: [Link]

  • ResearchGate. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Available at: [Link]

  • ResearchGate. (2015). (PDF) Synthesis and Characterization of Imidazo[1,2- a ]Pyrimidine. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Available at: [Link]

Sources

Green synthesis methods for 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Green Synthesis of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Strategic Rationale & Chemical Architecture

Imidazo[1,2-a]pyrimidine scaffolds represent a highly privileged class of "drug prejudice" pharmacophores, widely utilized in the development of GABAA receptor modulators, selective kinase inhibitors, and antifungal agents[1][2]. Specifically, the formylated derivative—2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde —is a critical electrophilic hub used for downstream functionalization via Knoevenagel condensations, reductive aminations, or Schiff base formations[3].

Historically, the synthesis of this core and its subsequent formylation relied on massive excesses of volatile organic solvents (VOCs) such as chloroform or toluene, prolonged reflux periods (12–36 hours), and non-recyclable reagents[4]. To meet contemporary pharmaceutical mandates for sustainability, this protocol details a thoroughly validated, two-phase green synthetic strategy utilizing Deep Eutectic Solvents (DES) and Microwave (MW) irradiation. By capitalizing on dielectric heating and solvent-free Vilsmeier-Haack conditions, this methodology exponentially lowers activation barriers, effectively eliminating the generation of hazardous tar byproducts and dramatically reducing the Environmental Factor (E-factor)[5].

Mechanistic Pathways & Causality

The synthesis operates via two distinct, synergistically optimized phases:

Phase I: DES-Catalyzed Bimolecular Cyclization The reaction between 2-aminopyrimidine and 1-bromo-2-butanone initiates via the highly nucleophilic endocyclic nitrogen attacking the


-halo carbon, followed by the exocyclic amine condensing with the ketone carbonyl. Utilizing a Choline Chloride:Urea (1:2) DES as both solvent and hydrogen-bond catalyst promotes the stabilization of the transition state. The extensive hydrogen bond network aligns the reactants, accelerating the dehydration step without the need for toxic transition metals[1].

Phase II: Microwave-Accelerated Vilsmeier-Haack Formylation The introduction of the carbaldehyde group at the highly electron-rich C-3 position is achieved via the Vilsmeier-Haack reaction[6]. The interaction of Phosphorus Oxychloride (POCl


) and Dimethylformamide (DMF) generates a highly polar chloroiminium ion (Vilsmeier Reagent). Under microwave irradiation, the rapid dipole alignment of this intermediate drastically accelerates the electrophilic aromatic substitution at the C-3 position. This non-classical microwave effect allows the reaction to complete in minutes while circumventing the need for halogenated carrier solvents[3][6].

Mechanism DMF DMF + POCl3 VR Chloroiminium Ion (Vilsmeier Reagent) DMF->VR -PO2Cl2^- Int Wheland Intermediate (C-3 Attack) VR->Int Sub 2-Ethylimidazo [1,2-a]pyrimidine Sub->Int Electrophilic Attack Imin Iminium Salt Int->Imin -H^+ Prod Target Carbaldehyde (Hydrolysis) Imin->Prod +H2O -Dimethylamine

Fig 1: Mechanistic pathway of the Vilsmeier-Haack formylation at the C-3 position.

Workflow & Comparative Benchmarking

Workflow A 2-Aminopyrimidine + 1-Bromo-2-butanone B Microwave Irradiation (DES, 80°C, 15 min) A->B C 2-Ethylimidazo[1,2-a]pyrimidine (Intermediate Isolation) B->C E Microwave Formylation (Neat, 60°C, 5-10 min) C->E D Vilsmeier Reagent (POCl3 + DMF) D->E F 2-Ethylimidazo[1,2-a] pyrimidine-3-carbaldehyde E->F

Fig 2: Green synthesis workflow leveraging MW irradiation and DES.

Before adopting the protocol, scientists should evaluate the quantifiable improvements this green methodology offers over classical batch techniques[3][4].

ParameterConventional Batch MethodMicrowave + Green SolventsAdvantage / Causality
Solvent Matrix Toluene / ChloroformDES (ChCl:Urea) / Solvent-FreeEliminates halogenated waste[6].
Reaction Time 12 – 36 Hours20 – 25 Minutes (Total)Dielectric heating drastically lowers activation energy[3].
Yield (Overall) 55% – 65%85% – 92%Suppresses thermal degradation and tarring.
E-Factor > 25< 5Highly atom-economical; recycling of DES matrix[7].

Self-Validating Experimental Protocol

Safety Disclaimer: POCl


 is highly corrosive and reacts violently with water. Conduct Phase II entirely within a certified fume hood using moisture-free glassware.
Phase I: Synthesis of the 2-Ethylimidazo[1,2-a]pyrimidine Core

1. DES Preparation: In a 50 mL glass vial, combine Choline Chloride (14.0 g, 100 mmol) and Urea (12.0 g, 200 mmol). Heat the mixture at 80 °C with magnetic stirring until a clear, homogeneous liquid forms (approx. 30 min). Causality Check: The 1:2 molar ratio is critical. Deviation alters the hydrogen-bond donor/acceptor equilibrium, severely diminishing the catalytic efficiency of the DES. 2. Reagent Addition: To 5.0 mL of the prepared DES in a microwave-safe quartz vessel, add 2-aminopyrimidine (0.95 g, 10.0 mmol) and 1-bromo-2-butanone (1.66 g, 11.0 mmol). 3. Microwave Irradiation: Seal the vessel and irradiate in a dedicated microwave synthesizer (e.g., CEM Discover) at 80 °C (max power 150 W) for 15 minutes. 4. In-Process Validation (TLC): Spot an aliquot against the starting pyrimidine on silica plates (Eluent: EtOAc/Hexane 1:1). The disappearance of the starting material (visualized at UV 254 nm) confirms full conversion. 5. Workup & Isolation: Pour the warm mixture into 30 mL of ice-cold distilled water. Extract with Ethyl Acetate (


 mL). The DES remains entirely in the aqueous phase and can be reclaimed by evaporating the water under vacuum[7]. Dry the organic phase over anhydrous Na

SO

, filter, and concentrate to yield the intermediate.
Phase II: Green Vilsmeier-Haack Formylation

1. Vilsmeier Reagent Generation: Purge a dry 10 mL microwave vial with Nngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


. Inject anhydrous DMF (1.10 g, 15.0 mmol). Submerge the vial in an ice bath (0–5 °C). Dropwise, slowly inject POCl

(2.30 g, 15.0 mmol) while stirring. Causality Check: Slow addition is mandatory to control the highly exothermic formation of the chloroiminium ion. The solution should turn pale yellow. Stir for 15 minutes at room temperature. 2. Substrate Addition: Re-cool the vial to 0 °C. Gradually add the 2-ethylimidazo[1,2-a]pyrimidine (1.47 g, 10.0 mmol) prepared in Phase I. 3. Microwave Irradiation: Seal the vessel. Irradiate at 60 °C for 5 to 10 minutes. Self-Validating Step: Monitor the pressure curve on the MW synthesizer. A stable pressure without spiking indicates the clean formation of the iminium intermediate without gaseous decomposition. 4. Safe Quenching: Transfer the resulting viscous, deeply colored syrup dropwise into a beaker containing 50 mL of vigorously stirred, ice-cold saturated NaHCO

solution. Causality Check: The mildly basic quench neutralizes the POCl

byproducts (phosphoric and hydrochloric acids) safely. A strong base like NaOH would cause an uncontrollable exotherm and potentially hydrolyze the sensitive imidazopyrimidine ring. 5. Isolation: Stir for 1 hour until the evolution of CO

ceases and the targeted 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde precipitates as a solid. Filter, wash extensively with cold water, and recrystallize from hot ethanol[4].
Analytical Quality Control (QA/QC)

To verify the structural integrity of the final product, conduct the following standard analyses:

  • FT-IR (KBr): Look for a sharp, intense band at ~1670–1685 cm

    
     corresponding to the newly introduced C=O stretch of the aldehyde[4][5].
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    The definitive hallmark of successful formylation is a singlet peak located far downfield between
    
    
    9.75 – 10.20 ppm, representing the aldehydic (CHO) proton[4]. Additional multiplets between 7.0–9.0 ppm will confirm the retention of the aromatic pyrimidine system.

References[8] Synthesis and Biological Evaluation of Imidazopyrmidine-Propenone Conjugates as Potent Tubulin Polymerization Inhibitors, JOCPR,https://www.jocpr.com[7] Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization, ResearchGate,https://www.researchgate.net[1] Efficient and "Green" Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media, ACS Omega, https://pubs.acs.org[4] Synthesis, Characterization and Anti-corrosion Activity of New Triazole, Thiadiazole and Thiazole Derivatives Containing Imidazo[1,2-a]pyrimidine Moiety, Chemical Methodologies, https://www.chemmethod.com[3] Preparation of novel imidazo[1,2-a]pyrimidine derived schiff bases at conventional and microwave heating conditions, DergiPark,https://dergipark.org.tr[5] Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines, ResearchGate, https://www.researchgate.net[6] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent, PMC / NIH,https://www.ncbi.nlm.nih.gov[2] Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds, DergiPark,https://dergipark.org.tr

Sources

Application Notes and Protocols for Antimicrobial Screening of 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Imidazo[1,2-a]pyrimidines represent a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] Their structural similarity to purine nucleosides suggests potential interactions with key biological targets within microbial cells.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde derivatives.

The strategic inclusion of the 2-ethyl and 3-carbaldehyde moieties on the imidazo[1,2-a]pyrimidine core is a deliberate design choice aimed at exploring new structure-activity relationships (SAR). The aldehyde group, in particular, offers a reactive handle for potential covalent interactions with biological nucleophiles, a mechanism exploited by several established antimicrobial agents. This guide will detail the essential protocols for preliminary screening, quantitative assessment of antimicrobial activity, and initial safety profiling, thereby enabling a robust evaluation of this promising class of compounds.

Part 1: Foundational Screening for Antimicrobial Activity

The initial phase of screening aims to qualitatively assess the antimicrobial potential of the synthesized 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde derivatives against a representative panel of pathogenic microorganisms. The Kirby-Bauer disk diffusion method is a well-established, simple, and cost-effective technique for this purpose.[4][5]

Principle of the Disk Diffusion Assay

This method relies on the diffusion of an antimicrobial agent from a saturated paper disk through an agar medium inoculated with a standardized bacterial suspension.[6][7] If the compound is effective, it will inhibit microbial growth, creating a clear area or "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[7]

Experimental Workflow: Disk Diffusion Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar (MHA) plates A->B Uniformly swab D Place disks on inoculated MHA plates B->D C Impregnate sterile disks with test compounds C->D Aseptically apply E Incubate plates at 35-37°C for 16-24 hours D->E F Measure zones of inhibition (mm) E->F G Compare to positive and negative controls F->G

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Detailed Protocol: Disk Diffusion Susceptibility Test

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde derivatives

  • Solvent (e.g., DMSO, ensuring it has no intrinsic antimicrobial activity at the concentration used)

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)[8]

  • Negative control disks (impregnated with solvent only)

  • Standardized bacterial suspensions (0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.[4][7]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[9]

  • Disk Preparation and Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compounds onto the inoculated agar surface.[6] Ensure firm contact with the agar. Also, place positive and negative control disks.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[7]

  • Data Collection and Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters.[9] A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[6]

Compound Concentration (µ g/disk ) S. aureus (mm) E. coli (mm) P. aeruginosa (mm) C. albicans (mm)
Derivative 1501815<612
Derivative 2502219816
Ciprofloxacin5253028N/A
Fluconazole25N/AN/AN/A24
Solvent (DMSO)-<6<6<6<6

Table 1: Representative data from a primary disk diffusion screen.

Part 2: Quantitative Antimicrobial Potency Assessment

Following the identification of promising derivatives from the primary screen, a quantitative assessment is crucial to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is the gold standard for determining MIC values.[10][11]

Principle of Broth Microdilution

This method involves preparing two-fold serial dilutions of the antimicrobial compounds in a liquid growth medium in a 96-well microtiter plate.[10] Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism after a specified incubation period.[10][12]

Experimental Workflow: Broth Microdilution for MIC Determination

G A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate all wells (except sterility control) A->C B Prepare standardized microbial inoculum B->C D Incubate plate under appropriate conditions C->D E Visually or spectrophotometrically assess for growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol: Broth Microdilution Assay

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde derivatives

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Standardized microbial suspensions

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium directly in the 96-well plates.[10]

  • Inoculum Preparation and Inoculation: Prepare a standardized inoculum and dilute it to the appropriate concentration for testing.[10] Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[13] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[12] This can be determined visually or by using a plate reader to measure optical density.

Determining the Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. To determine the MBC, an aliquot from the wells showing no growth in the MIC assay is subcultured onto an agar plate.[14] After incubation, the lowest concentration of the compound that results in no colony formation is the MBC. A compound is considered bactericidal if the MBC is no more than four times the MIC.[15]

Compound MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus E. coli S. aureus E. coli
Derivative 18161664
Derivative 248832
Ciprofloxacin0.50.2510.5

Table 2: Representative MIC and MBC data for lead compounds.

Part 3: Preliminary Safety and Toxicity Assessment

While potent antimicrobial activity is desired, the safety of a potential new drug is paramount. Many compounds that are effective at killing pathogens are also toxic to eukaryotic cells.[16][17] Therefore, an early-stage assessment of cytotoxicity is a critical step in the screening cascade.

Principle of Cytotoxicity Assays

Cytotoxicity assays measure the degree to which a compound is toxic to cells. Common methods assess cell membrane integrity, metabolic activity, or DNA synthesis.[17][18] The lactate dehydrogenase (LDH) release assay is a widely used method that quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[19]

Experimental Workflow: LDH Cytotoxicity Assay

G A Seed mammalian cells in a 96-well plate and incubate B Treat cells with serial dilutions of test compounds A->B C Incubate for a defined period (e.g., 24 hours) B->C D Collect cell culture supernatant C->D E Add LDH assay reagent to supernatant D->E F Incubate and measure absorbance E->F G Calculate percentage cytotoxicity F->G

Caption: Workflow for assessing cytotoxicity using the LDH assay.

Detailed Protocol: LDH Release Assay

Materials:

  • Mammalian cell line (e.g., HeLa, HEK-293)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds

  • Positive control (e.g., Triton X-100 for maximum lysis)

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed a 96-well plate with the chosen mammalian cell line at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde derivatives. Include wells for untreated cells (negative control) and cells treated with a lysis agent (positive control).

  • Incubation: Incubate the plate for a duration relevant to the intended therapeutic application (e.g., 24 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • LDH Measurement: Measure the LDH activity in the supernatant according to the manufacturer's protocol of the LDH cytotoxicity assay kit.[19]

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the positive and negative controls. The 50% cytotoxic concentration (CC50) can then be determined.

Compound CC50 (µg/mL) on HEK-293 cells Selectivity Index (SI = CC50 / MIC)
S. aureus
Derivative 1>128>16
Derivative 26416

Table 3: Representative cytotoxicity and selectivity index data. A higher selectivity index is desirable, indicating that the compound is more toxic to microbial cells than to mammalian cells.

Conclusion and Future Directions

This guide outlines a systematic and robust workflow for the initial antimicrobial screening of 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde derivatives. By following these protocols, researchers can effectively identify lead compounds with promising antimicrobial activity and favorable preliminary safety profiles. Derivatives that demonstrate potent activity (low MIC/MBC values) and low cytotoxicity (high CC50 and selectivity index) should be prioritized for further investigation.

Subsequent studies should focus on elucidating the mechanism of action, exploring the broader antimicrobial spectrum, and conducting in vivo efficacy and safety studies in appropriate animal models.[13][14] The structure-activity relationship data generated from this initial screen will be invaluable for the rational design and optimization of the next generation of imidazo[1,2-a]pyrimidine-based antimicrobial agents.

References

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 75-89). Humana Press, New York, NY.
  • Reddy, T. S., Kumar, M. P., Kumar, B. S., & Tangutur, A. D. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 4(5), 1956-1964.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Abignente, E., Arena, F., De Caprariis, P., & Parente, L. (1992). Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives. Chemical & Pharmaceutical Bulletin, 40(5), 1170-1176.
  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion.
  • Abignente, E., Arena, F., De Caprariis, P., & Parente, L. (1992). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. CHEMICAL & PHARMACEUTICAL BULLETIN, 40(5), 1170-1176.
  • Wikipedia. Disk diffusion test.
  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 1520, 75-89.
  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Bacterial Pathogenesis: Methods and Protocols, 75-89.
  • GARDP Revive. Disk diffusion test.
  • MI - Microbiology. Disk Diffusion.
  • Ghomras, O., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5035.
  • Patel, R. V., et al. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole.
  • MI - Microbiology. Broth Microdilution.
  • Saade, E., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Immunology, 12, 706915.
  • Clinical and Laboratory Standards Institute. (2024).
  • NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols.
  • Food and Agriculture Organization of the United Nations. (2016). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Pfaller, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(11), 5707-5709.
  • International Organization for Standardization. (2021). ISO 16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols.
  • Rehman, A., & Ishaq, M. (2024). Antimicrobial Susceptibility Testing. In StatPearls.
  • Taylor & Francis Online. Broth microdilution – Knowledge and References.
  • Mishra, S., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(23), 8203.
  • Emery Pharma. (2013). Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers.
  • Chowdhury, M. G., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry.
  • ResearchGate. Structure of imidazopyrimidine containing-biologically active compounds.
  • Li, Y., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum, 9(3), e01213-21.
  • Hussain, S., et al. (2025). Novel Antimicrobial Agents: From Synthetic Design to In Vitro and In Silico Insights. Journal of Molecular Structure, 1319, 138652.
  • Arsene, M. M. J., et al. (2022). In vitro antimicrobial activity, antibioresistance reversal properties, and toxicity screen of ethanolic extracts of Heracleum m. Open Veterinary Journal, 12(4), 584-594.
  • O'Donnell, P. M., et al. (2022). In Vitro and In Vivo Antimicrobial Activity of the Novel Peptide OMN6 against Multidrug-Resistant Acinetobacter baumannii. International Journal of Molecular Sciences, 23(17), 9989.
  • Desgrouas, C., et al. (2023).
  • Zhuravel, I., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Results in Chemistry, 7, 101476.
  • Kumar, A., et al. (2017). Synthesis, structural analysis, antimicrobial evaluation and synergistic studies of imidazo[1,2-a]pyrimidine chalcogenides. RSC Advances, 7(78), 49391-49402.

Sources

Protocol for the reduction of the aldehyde in 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of (2-Ethylimidazo[1,2-a]pyrimidin-3-yl)methanol

Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of this heterocycle are investigated for applications including androgen receptor antagonism for prostate cancer treatment and their potential as novel therapeutic agents.[3][4] The functionalization of this core structure is paramount for developing new chemical entities. The reduction of a carbaldehyde group, such as in 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde, to its corresponding primary alcohol, (2-ethylimidazo[1,2-a]pyrimidin-3-yl)methanol, is a fundamental and critical transformation. This alcohol serves as a versatile synthetic intermediate, enabling further molecular elaboration through esterification, etherification, or conversion to a leaving group for nucleophilic substitution, thereby facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Protocol Selection: The Case for Chemoselective Hydride Reduction

The conversion of an aldehyde to a primary alcohol is a classic reduction reaction in organic synthesis.[5][6][7] For a substrate like 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde, which contains a sensitive heteroaromatic system, the choice of reducing agent is critical to ensure chemoselectivity.

Sodium Borohydride (NaBH₄) is the reagent of choice for this protocol. It is a mild and selective reducing agent that readily reduces aldehydes and ketones while leaving more robust functional groups, such as esters, amides, and the aromatic imidazo[1,2-a]pyrimidine ring, intact under standard conditions.[5][8][9] Its operational simplicity and high selectivity make it superior to more powerful and less selective hydrides like lithium aluminum hydride (LiAlH₄). LiAlH₄ is highly reactive, non-selective, and reacts violently with the protic solvents (e.g., alcohols) that are ideal for this transformation, making NaBH₄ the safer and more practical option.[10]

Mechanism of Sodium Borohydride Reduction

The reduction proceeds via a two-step nucleophilic addition mechanism.[5][11]

  • Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻), delivered from the borohydride complex (BH₄⁻), to the electrophilic carbonyl carbon of the aldehyde.[6][11] This initial attack breaks the C=O pi bond, with the electrons moving to the oxygen atom.

  • Protonation: This results in the formation of a tetracoordinate boron-alkoxide intermediate. In the second step, a protic solvent, such as methanol or ethanol, protonates the newly formed alkoxide to yield the final primary alcohol product and a borate ester.[6][9] This step is typically accomplished during the reaction or upon aqueous workup.

Experimental Protocol

This protocol provides a detailed methodology for the reduction of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde to (2-ethylimidazo[1,2-a]pyrimidin-3-yl)methanol.

Reagents and Equipment
Reagent / Equipment Purpose
2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehydeStarting Material
Sodium Borohydride (NaBH₄), 99%Reducing Agent
Methanol (MeOH), AnhydrousReaction Solvent
Ethyl Acetate (EtOAc)Extraction Solvent
Deionized Water (H₂O)Quenching & Washing
Saturated Sodium Chloride Solution (Brine)Washing
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Silica Gel (230-400 mesh)Stationary Phase for Chromatography
Round-bottom flaskReaction Vessel
Magnetic stirrer and stir barAgitation
Ice bathTemperature Control
Thin-Layer Chromatography (TLC) platesReaction Monitoring
Rotary EvaporatorSolvent Removal
Glass Funnel / Separatory FunnelWorkup & Extraction
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde (1.0 g, 5.71 mmol, 1.0 equiv) in anhydrous methanol (25 mL). Stir the solution until the starting material is fully dissolved.

  • Temperature Control: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring. Maintaining a low temperature is crucial to moderate the initial exotherm upon addition of the reducing agent.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.26 g, 6.85 mmol, 1.2 equiv) slowly in small portions over 10-15 minutes. Causality Note: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a sudden temperature increase.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete upon the full consumption of the starting aldehyde spot and the appearance of a new, more polar spot corresponding to the alcohol product. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding deionized water (15 mL) to the flask while it is still in the ice bath. Vigorous bubbling (hydrogen gas evolution) will be observed.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Aqueous Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water (2 x 25 mL) and then with brine (1 x 25 mL) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to afford the pure (2-ethylimidazo[1,2-a]pyrimidin-3-yl)methanol as a solid.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve Aldehyde in MeOH B Cool to 0 °C in Ice Bath A->B C Add NaBH4 Portion-wise B->C D Stir at 0 °C (30 min) then Warm to RT (1-2 h) C->D E Monitor by TLC D->E F Quench with H2O E->F G Remove MeOH (Rotovap) F->G H Extract with EtOAc G->H I Wash with H2O & Brine H->I J Dry (Na2SO4) & Concentrate I->J K Column Chromatography (Silica Gel) J->K L Characterize Product (NMR, IR, MS) K->L

Caption: Experimental workflow for the reduction of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde.

Product Characterization

The successful conversion of the aldehyde to the primary alcohol can be confirmed by standard spectroscopic methods:

  • ¹H NMR: Expect the disappearance of the characteristic aldehyde proton singlet resonance around δ 9-10 ppm. Concurrently, new signals will appear corresponding to the methylene protons of the CH₂OH group (typically a singlet around δ 4.5-5.0 ppm) and the hydroxyl proton (a broad singlet which is D₂O exchangeable).

  • ¹³C NMR: The aldehyde carbonyl carbon signal (around δ 180-190 ppm) will be replaced by a signal for the alcohol-bearing carbon (CH₂) at approximately δ 60-70 ppm.

  • Infrared (IR) Spectroscopy: A key diagnostic is the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the appearance of a strong, broad hydroxyl (O-H) stretching band in the region of 3200-3600 cm⁻¹.

Safety and Handling Precautions

  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and will release flammable hydrogen gas upon contact with water, acids, or alcohols.[12][13] It is also classified as toxic and corrosive.[12][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves when handling sodium borohydride.[12][15]

  • Handling: All manipulations of solid sodium borohydride and the reaction itself should be conducted in a well-ventilated chemical fume hood.[14][16]

  • Waste Disposal: Quench any excess NaBH₄ with a non-nucleophilic alcohol like isopropanol before disposal according to institutional guidelines.[12]

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Clark, J. (2013, April 15).
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • UC Center for Laboratory Safety. (2012, December 14).
  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium borohydride.
  • University of Washington. (n.d.). Sodium Borohydride SOP.
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.
  • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY.
  • Stanford University. (n.d.).
  • Frontiers Media. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry.
  • Babler, J. H. (1982). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine.
  • Kemal, Ö., & Colin, B. (n.d.). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol.
  • Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry.
  • Wikipedia. (n.d.). Sodium borohydride.
  • Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II.
  • New Journal of Chemistry. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. RSC Publishing.
  • Beilstein Journals. (2013, April 8). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid.
  • Semantic Scholar. (n.d.). Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i-Pr)3, and boron tri-sec-butoxide, B(O-sec-Bu)3.
  • European Patent Office. (2020, May 7). SYNTHESIS OF LABELED IMIDAZO[1,2-A]PYRIMIDINES (EP 3966215 B1).
  • ResearchGate. (2022, December 20). Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes in glycerol.
  • PubMed. (2011, November 10).
  • ResearchGate. (2018, July 19). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • PMC. (2024, November 5).
  • Beilstein Journals. (2023, May 26). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • ResearchGate. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) | Request PDF.
  • ResearchGate. (2025, August 7).
  • PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Semantic Scholar. (2023, October 11). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their biological activities.

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The Versatile Building Block: Application Notes for 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde in Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry and, increasingly, in materials science. Its rigid, planar structure and rich electron-donating properties make it an exceptional platform for the design of novel functional materials. This guide focuses on a particularly versatile derivative, 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde, and provides detailed application notes and protocols for its use in the development of advanced materials. The presence of the reactive aldehyde group at the 3-position, a site known for electrophilic substitution, opens a gateway for a multitude of chemical transformations, allowing for the facile synthesis of sophisticated molecular architectures with tailored optoelectronic properties.[1][2]

I. Physicochemical Properties and Synthesis

The material's utility is underpinned by its inherent characteristics. The 2-ethyl group provides a degree of solubility in organic solvents, while the imidazo[1,2-a]pyrimidine core is known for its significant fluorescence quantum yields. The electron-withdrawing nature of the 3-carbaldehyde group can influence the intramolecular charge transfer (ICT) characteristics, leading to interesting photophysical phenomena.

Synthesis Protocol: Vilsmeier-Haack Formylation of 2-Ethylimidazo[1,2-a]pyrimidine

The introduction of the carbaldehyde group at the C3 position is efficiently achieved via the Vilsmeier-Haack reaction.[3][4][5][6] This electrophilic substitution reaction is a cornerstone for the functionalization of many electron-rich heterocyclic systems.

Reaction Scheme:

Vilsmeier-Haack Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 2-Ethylimidazo[1,2-a]pyrimidine reagents POCl3, DMF (Vilsmeier Reagent) product 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde reagents->product Formylation

Figure 1: Vilsmeier-Haack formylation workflow.

Materials:

Reagent/SolventCAS NumberMolecular FormulaNotes
2-Ethylimidazo[1,2-a]pyrimidineN/AC8H9N3Starting material.
Phosphorus oxychloride (POCl3)10025-87-3Cl3OPHighly reactive, handle with care.
N,N-Dimethylformamide (DMF)68-12-2C3H7NOAnhydrous grade recommended.
Dichloromethane (DCM)75-09-2CH2Cl2Anhydrous grade for workup.
Saturated Sodium Bicarbonate SolutionN/ANaHCO3 (aq)For neutralization.
Anhydrous Magnesium Sulfate7487-88-9MgSO4For drying.

Protocol:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-Dimethylformamide (DMF) (3 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Maintain the temperature at 0 °C during the addition.

  • Reaction with Substrate: Dissolve 2-Ethylimidazo[1,2-a]pyrimidine (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the solution of the substrate dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde as a solid.

II. Application in Organic Light-Emitting Diodes (OLEDs)

The inherent fluorescence of the imidazo[1,2-a]pyrimidine core makes it a promising candidate for use as an emitter or host material in Organic Light-Emitting Diodes (OLEDs).[7][8][9] The aldehyde functionality of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde allows for further π-conjugation extension through reactions like Wittig or Knoevenagel condensation, enabling the tuning of emission color and quantum efficiency.

Protocol: Fabrication of a Solution-Processed OLED Device

This protocol outlines the general steps for fabricating a simple solution-processed OLED using a derivative of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde as the emissive layer. For this example, we will consider a hypothetical emissive material, "EIP-Derivative," synthesized from the title compound.

Device Architecture:

OLED Architecture Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Host: EIP-Derivative) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (e.g., ITO) HTL->Anode

Figure 2: A typical multilayer OLED device structure.

Materials and Equipment:

Material/EquipmentPurpose
Indium Tin Oxide (ITO) coated glass substratesTransparent anode
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)Hole Injection Layer (HIL)
Hole Transport Layer (HTL) material (e.g., TPD)Hole transport
EIP-Derivative in a suitable host matrixEmissive Layer (EML)
Electron Transport Layer (ETL) material (e.g., TPBi)Electron transport
Lithium Fluoride (LiF) / Aluminum (Al)Cathode
Spin coaterThin film deposition
Thermal evaporatorCathode deposition
Glovebox with an inert atmosphere (N2 or Ar)Device fabrication and encapsulation

Protocol:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas and treat with UV-ozone for 15 minutes to improve the work function.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrate at 3000-4000 rpm for 60 seconds. Anneal the film at 120 °C for 15 minutes in a nitrogen atmosphere.

  • Hole Transport Layer (HTL) Deposition: Prepare a solution of the HTL material (e.g., TPD) in a suitable solvent like chlorobenzene. Spin-coat the HTL solution on top of the PEDOT:PSS layer. Anneal the film at an appropriate temperature to remove the solvent.

  • Emissive Layer (EML) Deposition: Prepare a solution of the EIP-Derivative (emitter) doped into a host material in a suitable solvent (e.g., toluene or chloroform). Spin-coat the EML solution onto the HTL. Anneal the film to remove the solvent. The doping concentration and spin-coating parameters should be optimized for desired device performance.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate into a high-vacuum thermal evaporator. Sequentially deposit the ETL material (e.g., TPBi), a thin layer of LiF (electron injection layer), and the Al cathode through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the fabricated device using a UV-curable epoxy resin and a glass lid inside a glovebox to protect it from atmospheric moisture and oxygen.

III. Application as a Chemo-Responsive Fluorescent Probe

The aldehyde group of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a versatile handle for creating chemo-responsive fluorescent probes. Through Schiff base condensation with various amines, sensors for metal ions, pH, or specific biomolecules can be designed.[10] The binding of an analyte to the recognition moiety can modulate the ICT process within the molecule, leading to a detectable change in fluorescence intensity or wavelength.

Protocol: Synthesis of a Schiff Base Fluorescent Probe for Metal Ion Detection

This protocol describes the synthesis of a simple Schiff base derivative that can potentially act as a fluorescent probe for metal ions.

Reaction Scheme:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_product Product reactant1 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde product Schiff Base Product reactant1->product Condensation reactant2 Amine (e.g., Aniline derivative)

Figure 3: General synthesis of a Schiff base.

Materials:

Reagent/SolventCAS NumberMolecular FormulaNotes
2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde89021-15-8C9H9N3OStarting material.
Aniline derivative (e.g., 2-aminophenol)95-55-6C6H7NORecognition moiety for metal ions.
Ethanol64-17-5C2H5OHReaction solvent.
Acetic Acid (catalytic amount)64-19-7C2H4O2Catalyst.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde (1 equivalent) in ethanol.

  • Add the selected aniline derivative (e.g., 2-aminophenol) (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the formation of the Schiff base product by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure Schiff base fluorescent probe.

  • Characterization: Confirm the structure of the synthesized probe using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

IV. Potential in Functional Polymers

The aldehyde functionality of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde allows for its incorporation into polymeric structures through various polymerization techniques. This opens up possibilities for creating functional polymers with inherent fluorescence and potential applications in sensing, imaging, and optoelectronics.

Conceptual Protocol: Synthesis of a Fluorescent Polyazomethine

This conceptual protocol outlines the synthesis of a polyazomethine through condensation polymerization of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde with a diamine.

Polymerization Scheme:

Polymerization cluster_monomers Monomers cluster_polymer Polymer monomer1 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde polymer Polyazomethine monomer1->polymer Polycondensation monomer2 Diamine (e.g., p-Phenylenediamine)

Figure 4: Polycondensation to form a polyazomethine.

Protocol Outline:

  • Monomer Preparation: Ensure both 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde and the chosen diamine (e.g., p-phenylenediamine) are of high purity.

  • Polymerization: In a reaction vessel under an inert atmosphere, dissolve equimolar amounts of the dialdehyde and diamine monomers in a suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone or dimethylacetamide).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C) for an extended period (12-24 hours) with continuous removal of water formed during the condensation.

  • Isolation and Purification: After the polymerization is complete, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst, and dry it under vacuum.

  • Characterization: Characterize the resulting polymer's structure by FT-IR and NMR spectroscopy, its molecular weight by gel permeation chromatography (GPC), and its thermal stability by thermogravimetric analysis (TGA). The photophysical properties of the polymer in solution and as a thin film should also be investigated.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve your reaction yields.

Overview of the Synthetic Pathway

The most common and effective method for the synthesis of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is the Vilsmeier-Haack formylation of 2-ethylimidazo[1,2-a]pyrimidine. This reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the electron-rich C3 position of the imidazo[1,2-a]pyrimidine ring system.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent.[3]Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[3]
Low Reactivity of the Substrate: Electron-withdrawing groups on the imidazo[1,2-a]pyrimidine ring can decrease its nucleophilicity.[4]For less reactive substrates, consider increasing the equivalents of the Vilsmeier reagent or raising the reaction temperature.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC until the starting material is consumed. Consider cautiously increasing the reaction temperature or extending the reaction time.[4]
Formation of Side Products Di-formylation: Use of a large excess of the Vilsmeier reagent can lead to formylation at other positions, such as an attached furyl group.[2]Use a controlled stoichiometry of the Vilsmeier reagent (typically 1-1.5 equivalents). Monitor the reaction closely by TLC to avoid over-reaction.
Decomposition/Polymerization: The reaction can be highly exothermic, leading to the formation of dark, tarry residues if the temperature is not controlled.[3]Add the substrate solution dropwise to the Vilsmeier reagent at a low temperature (0-5 °C) with efficient stirring. Use an ice bath to manage the exotherm.[3]
Difficult Product Isolation Product is Water-Soluble: The formylated product may have some solubility in the aqueous layer during work-up.[3]Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Extract multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[3]
Emulsion Formation During Extraction: This can make phase separation difficult.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Impure Product After Purification Residual DMF: DMF is a high-boiling point solvent and can be difficult to remove completely.After extraction, wash the organic layer multiple times with water and then with brine to remove residual DMF. Use high vacuum and gentle heating during solvent evaporation.
Co-eluting Impurities: Impurities with similar polarity to the product can be challenging to separate by column chromatography.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Workflow

The following diagram outlines the key steps in the synthesis of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde.

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up and Purification A Anhydrous DMF C Vilsmeier Reagent (in situ) A->C 0-5 °C, dropwise addition B POCl3 B->C E Reaction Mixture C->E D 2-Ethylimidazo[1,2-a]pyrimidine D->E Dropwise addition at 0-5 °C, then stir at elevated temp. F Quenching (Ice/Water) E->F G Basification (e.g., Na2CO3) F->G H Extraction (Organic Solvent) G->H I Purification (Column Chromatography/Recrystallization) H->I J 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde I->J

Caption: Workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.5-2 equivalents).

  • Cool the flask to 0-5 °C using an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.[5]

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a pale yellow to white solid indicates the formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Dissolve 2-ethylimidazo[1,2-a]pyrimidine (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).

  • Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-90 °C) for a specified time (typically 2-6 hours).[5] The progress of the reaction should be monitored by TLC.[3]

Step 3: Work-up and Purification

  • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is approximately 7-8.[4]

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the role of POCl₃ in the Vilsmeier-Haack reaction? A1: Phosphorus oxychloride (POCl₃) acts as an activating agent. It reacts with DMF to form the electrophilic Vilsmeier reagent (a chloroiminium salt), which is the actual formylating species in the reaction.[3][6]

Q2: Why is it crucial to maintain anhydrous conditions? A2: The Vilsmeier reagent is highly sensitive to moisture and will readily decompose in the presence of water, leading to a significant decrease in the yield of the desired product.[3]

Q3: Can other formylating agents be used? A3: While the POCl₃/DMF system is the most common, other Vilsmeier reagents can be prepared using different activating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or different formamides. However, for the formylation of imidazo[1,2-a]pyrimidines, the POCl₃/DMF system is generally preferred for its efficiency and availability.

Q4: How can I confirm the structure of the final product? A4: The structure of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde can be confirmed using standard spectroscopic techniques. In the ¹H NMR spectrum, a characteristic singlet for the aldehyde proton will appear in the downfield region (around δ 9.5-10.5 ppm).[5] The disappearance of the singlet corresponding to the C3 proton of the starting material also confirms the formylation at this position.[5] Further confirmation can be obtained from ¹³C NMR, IR spectroscopy (a strong C=O stretch for the aldehyde), and mass spectrometry.[7][8]

Q5: What are the main safety precautions for this reaction? A5: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive and the quenching step is highly exothermic. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

Characterization Data

The following table summarizes the expected spectroscopic data for 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde.

TechniqueExpected Data
¹H NMR Aldehyde proton (CHO) as a singlet around δ 9.97–10.11 ppm. Aromatic protons of the imidazo[1,2-a]pyrimidine core. Signals for the ethyl group (a quartet and a triplet).[5]
¹³C NMR Aldehyde carbonyl carbon signal around δ 180-190 ppm. Aromatic carbons of the imidazo[1,2-a]pyrimidine core. Carbons of the ethyl group.[5]
IR (cm⁻¹) Strong C=O stretching vibration for the aldehyde group around 1650-1700 cm⁻¹. C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹.
Mass Spec (MS) The mass spectrum should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.

Reaction Mechanism Visualization

The following diagram illustrates the mechanism of the Vilsmeier-Haack formylation.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization and Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl3 POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - Cl2PO2- SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex Substrate 2-Ethylimidazo[1,2-a]pyrimidine Substrate->SigmaComplex Attack at C3 IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt - H+ Hydrolysis Hydrolysis (H2O) IminiumSalt->Hydrolysis Product 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde Hydrolysis->Product - (CH3)2NH

Caption: Mechanism of the Vilsmeier-Haack Reaction.

References

  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde.
  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Gutierrez, A. J., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(3), 437-442.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • SAGE Publications Inc. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
  • MDPI. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecules, 28(20), 7088.
  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis.
  • MDPI. (2004).
  • Beilstein-Institut. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1346-1357.
  • Saeed, H. Y., et al. (2022). Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes in glycerol.
  • Kushwaha, N. D., et al. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 30(7), 1495-1499.
  • Research UEES. (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review.
  • National Center for Biotechnology Information. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1346-1357.
  • ResearchGate. (2025). Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole.
  • Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vulcanchem. (n.d.). Methyl imidazo[1,2-A]pyrimidine-7-carboxylate.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding.
  • MDPI. (2004).
  • American Chemical Society. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 9(2), 523-558.
  • MDPI. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27339-27360.
  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of.

Sources

Technical Support Center: Purification of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common and complex purification challenges associated with this heterocyclic aldehyde. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven techniques for N-heterocycles.

Troubleshooting Guide: Resolving Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing a clear path to resolution.

Question 1: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation in my column. What's happening and how do I fix it?

Answer:

This is a classic issue encountered with nitrogen-containing heterocycles like the imidazo[1,2-a]pyrimidine core. The streaking is primarily caused by the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to poor band shape and inefficient separation.

Underlying Cause: The lone pair of electrons on the pyrimidine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silica gel. This causes some molecules to "stick" to the stationary phase, resulting in tailing or streaking.

Solutions:

  • Use a Basic Modifier in the Mobile Phase: The most common and effective solution is to neutralize the acidic sites on the silica gel.[1]

    • Method: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, to your eluent system. A typical concentration is 0.1-1% by volume.[1][2]

    • Mechanism: The modifier base will preferentially bind to the acidic sites on the silica, preventing your target compound from interacting strongly and allowing it to travel through the column with improved band shape.

  • Switch to an Alternative Stationary Phase: If a basic modifier is incompatible with your compound or downstream applications, consider a different stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for basic compounds.[2] It is available in acidic, neutral, and basic grades; for this application, neutral or basic alumina would be most appropriate.

    • Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography can be an excellent alternative where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[1]

Question 2: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I induce proper crystallization?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution is supersaturated or cooled too quickly, or when significant impurities are present that disrupt crystal formation.[1] The oil is essentially a supercooled liquid state of your compound.

Solutions:

The key is to slow down the crystallization process to allow for the orderly formation of a crystal lattice.

Step-by-Step Crystallization Troubleshooting Protocol:

  • Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (e.g., 5-10% more) of the hot solvent until the oil completely redissolves.[3] This reduces the level of supersaturation.

  • Ensure Slow Cooling: Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature first. You can further insulate the flask by placing it on a wood block or wrapping it in paper towels to slow the cooling rate even more.[3]

  • Induce Nucleation: If crystals do not form upon reaching room temperature, you must induce nucleation.

    • Scratching: Use a clean glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[1] The microscopic scratches provide nucleation sites for crystal growth to begin.

    • Seed Crystals: If you have a small amount of the pure, solid compound, add a single tiny crystal to the solution.[1] This provides a perfect template for further crystal growth.

  • Consider Solvent System: If the compound still oils out, the chosen solvent may not be ideal. If using a mixed solvent system, you may need to add slightly more of the "soluble solvent" to prevent the compound from crashing out of solution above its melting point.[3]

Question 3: My final yield after purification is very low. Where could my product have gone?

Answer:

Low recovery can be attributed to several factors during either chromatography or recrystallization. Identifying the step where the loss occurs is key to improving your yield.

Potential Causes and Solutions:

  • During Column Chromatography:

    • Irreversible Adsorption: As discussed in Question 1, basic compounds can bind very strongly to acidic silica gel. In severe cases, a portion of the product may not elute from the column at all.[1] Before committing your entire batch, test the compound's stability on a TLC plate by spotting it, waiting an hour, and then developing it to see if any degradation or streaking occurs.[1]

    • Column Overloading: Loading too much crude material onto the column leads to broad bands that overlap, forcing you to discard mixed fractions and lose product. A general rule is to load 1-5% of crude material relative to the mass of the stationary phase.[1]

  • During Recrystallization:

    • Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent to dissolve the crude product.[1] While this ensures complete dissolution, it also means a significant amount of your product will remain dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound.

    • Premature Crystallization: If crystals form in the filter funnel during hot filtration (to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.

Frequently Asked Questions (FAQs)

Q1: What is a reliable general workflow for purifying 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde?

A general and robust purification workflow involves a multi-step approach to systematically remove different types of impurities.

G cluster_0 Purification Workflow A Crude Reaction Mixture B Aqueous Workup (e.g., NaHCO₃ wash) A->B Removes acids, salts C Column Chromatography (Silica or Alumina) B->C Removes starting materials, byproducts D Recrystallization (e.g., from Ethanol) C->D Final polishing, removes minor impurities E Pure Crystalline Product D->E High Purity Solid

Caption: General Purification Workflow Diagram.

Q2: What are the most common impurities I should expect?

Common impurities are typically derived from the starting materials, side reactions, or degradation. For a Vilsmeier-Haack formylation to produce this aldehyde, you should be mindful of:

  • Unreacted Starting Material: 2-Ethylimidazo[1,2-a]pyrimidine.

  • Solvent Residue: High-boiling solvents like DMF or DMSO can be difficult to remove.[4] An aqueous wash can help remove these.[4]

  • Oxidation Product: Aldehydes can be susceptible to air oxidation, forming the corresponding carboxylic acid (2-Ethylimidazo[1,2-a]pyrimidine-3-carboxylic acid). A wash with a mild base like 10% aqueous sodium bicarbonate can remove this acidic impurity.[5]

Q3: How do I select the best solvent system for column chromatography?

The ideal solvent system should provide good separation between your target compound and any impurities. This is best determined empirically using Thin Layer Chromatography (TLC).

Protocol for TLC-based Solvent Selection:

  • Prepare Samples: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Select Test Solvents: Start with common solvent systems of varying polarity. Good starting points for N-heterocycles include hexane/ethyl acetate and dichloromethane/methanol.[1]

  • Spot and Develop: Spot the crude mixture on several TLC plates and develop each in a different solvent system.

  • Analyze: Visualize the plates (e.g., under UV light). The ideal system is one where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[2] This Rf value typically provides the best separation during column chromatography.

  • Optimize: If the Rf is too high (compound moves too fast), decrease the polarity of the eluent (e.g., add more hexane). If the Rf is too low (compound barely moves), increase the polarity (e.g., add more ethyl acetate or methanol).[1]

Table 1: Common Solvent Systems for Chromatography

Solvent SystemComponent Polarity (Low -> High)Typical Use for Imidazo[1,2-a]pyrimidines
Hexane / Ethyl AcetateHexane < Ethyl AcetateExcellent starting point for compounds of moderate polarity.[2]
Dichloromethane / MethanolDichloromethane < MethanolUseful for more polar compounds that do not elute with ethyl acetate systems.[1]
Additives
Triethylamine (Et₃N)~1% v/vAdded to either system to prevent streaking of basic compounds on silica gel.[2]

Q4: What are the best solvents for recrystallizing this compound?

The principle of a good recrystallization solvent is that the compound should be highly soluble at high temperatures but poorly soluble at low temperatures.[2] For imidazo[1,2-a]pyrimidine derivatives, common and effective solvents include:

  • Ethanol or Methanol: These are often good starting points for N-heterocycles.[6]

  • Ethanol/Water Mixtures: If the compound is too soluble in pure ethanol even when cold, adding water (an anti-solvent) can reduce its solubility and improve recovery.[6]

  • Ethyl Acetate/Hexane: For less polar compounds, dissolving in a minimum of hot ethyl acetate and then slowly adding hexane until turbidity appears can be an effective method.

The ideal solvent or solvent pair must be determined experimentally for each specific compound.

References

  • Cindrić, M., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(9), 793-802. Available at: [Link]

  • Various Authors. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. Retrieved from [Link]

  • Saeed, A., et al. (2022). Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3- carbaldehydes in glycerol. Synthetic Communications. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Retrieved from [Link]

Sources

Technical Support Center: Stability Issues of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As active pharmaceutical ingredients (APIs) and synthetic intermediates become more structurally complex, maintaining their integrity in solution is paramount. 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde presents unique handling challenges due to the high reactivity of its formyl group coupled with the electron-deficient nature of the imidazo[1,2-a]pyrimidine core.

This guide is engineered for medicinal chemists, assay biologists, and analytical scientists. It outlines the causality behind common experimental failures and provides self-validating protocols to ensure absolute data integrity during your workflows.

Part 1: Troubleshooting & FAQs

Q1: My LC-MS and NMR data in aqueous or alcoholic media show missing aldehyde peaks and unexpected mass shifts (+18 Da or +32 Da). Is my compound degrading?

A: It is likely undergoing reversible nucleophilic addition, not permanent degradation[1]. The Mechanism: The imidazo[1,2-a]pyrimidine ring is a nitrogen-rich, electron-withdrawing system. This pulls electron density away from the C3-carbaldehyde, severely amplifying the partial positive charge (


) on the carbonyl carbon. When dissolved in water or primary alcohols (MeOH, EtOH), the solvent acts as a nucleophile, rapidly attacking the aldehyde to form a geminal diol (hydrate, +18 Da)  or a hemiacetal (+32 Da in MeOH) [1].
The Impact:  This suppresses the characteristic aldehyde proton peak (>9.5 ppm) in 

H NMR and leads to split or shifted chromatographic peaks, causing analytical quantification to fail.
Q2: Why does the bioactivity of my compound drop off sharply when prepared in biological buffers (e.g., Tris) or complex media?

A: Your compound is being sequestered via Schiff base (imine) formation. The Mechanism: Aldehydes are intrinsically reactive toward primary and secondary amines[2]. In biological matrices containing amino acids, Tris buffer, or serum proteins, the carbaldehyde rapidly condenses with free amines to form imines. The Impact: The effective concentration of the free aldehyde drops drastically, leading to false-negative assay results.

Q3: I noticed a slow, irreversible loss of the parent compound even in organic solvents over a few weeks. What is the cause?

A: This is oxidative degradation. The Mechanism: Heterocyclic aldehydes are notoriously susceptible to auto-oxidation mediated by atmospheric oxygen, irreversibly converting the carbaldehyde into 2-ethylimidazo[1,2-a]pyrimidine-3-carboxylic acid. Furthermore, if your testing involves in vivo or whole-cell models, be aware that the imidazo[1,2-a]pyrimidine scaffold is frequently a prime substrate for Aldehyde Oxidase (AO), which rapidly catalyzes this exact oxidative transformation[3].

Part 2: Quantitative Stability Profiles

To aid your experimental design, the table below consolidates the expected stability profiles of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde across various solvent matrices.

Solvent MatrixPrimary TransformationT > 95% Stability (25°C)ReversibilityPreventative Action
Anhydrous DMSO None (Stable)> 3 MonthsN/AStore under Argon/N

to prevent moisture uptake.
Methanol / Ethanol Hemiacetal Formation< 1 HourYesAvoid for stock solutions; use MeCN if aprotic solvent is needed.
Aqueous Buffer (pH 7.4) Geminal Diol (Hydration)< 30 MinutesYesMinimize aqueous exposure time; prepare fresh dilutions prior to dosing.
Amine-containing Buffer Schiff Base (Imine)< 15 MinutesConditionallyAvoid Tris/Glycine buffers; use phosphate or HEPES buffers instead.
Aerated Solutions Carboxylic Acid (Oxidation)~ 24 - 48 HoursNo Purge solvents with inert gas; add radical scavengers if compatible.

Part 3: Verified Laboratory Protocols

To ensure experimental trustworthiness, follow these self-validating protocols. Every procedure is designed to provide immediate analytical feedback so you can verify the state of your compound before proceeding.

Protocol A: Preparation and Validation of Stable Stock Solutions

Because protic solvents act as nucleophiles, anhydrous aprotic solvents must be strictly utilized for long-term storage.

  • Vial Preparation: Dry amber glass vials in an oven at 120°C for 2 hours. Cool under an Argon stream. (Causality: Amber glass prevents photochemical excitation of the conjugated system, while Argon displaces oxygen to prevent auto-oxidation).

  • Dissolution: Dissolve the solid API in anhydrous, amine-free DMSO (max 0.005% H

    
    O) to a standard concentration (e.g., 10 mM).
    
  • Self-Validation (

    
    H NMR Check):  Dilute an aliquot in DMSO-
    
    
    
    . Run a standard 1D
    
    
    H NMR.
    • Success Criterion: Observe a sharp, integrated singlet at > 9.5 ppm (the free aldehyde proton).

    • Failure Criterion: The presence of a broad singlet between 6.0 - 7.0 ppm indicates the methine proton of a geminal diol. If this appears, your DMSO has absorbed atmospheric moisture.

  • Storage: Aliquot the validated solution, purge the headspace with Argon, and store at -20°C.

Protocol B: Reversing Hydrate/Hemiacetal Adducts via Lyophilization

If your sample has inadvertently been exposed to moisture or alcohols, the transformation is reversible because the hydrate formation is an equilibrium process driven by the mass action of the solvent.

  • Freezing: Flash-freeze the aqueous or alcoholic solution using a dry ice/acetone bath.

  • Sublimation: Place the sample on a high-vacuum lyophilizer (< 0.1 mBar) for 24-48 hours.

    • Causality: High vacuum selectively removes the volatile water/alcohol driving the equilibrium backward. Unlike thermal evaporation, lyophilization prevents heat-accelerated oxidation of the formyl group.

  • Alternative Stabilization (Bisulfite Adduct): If the compound must be maintained in an aqueous environment for purification, consider converting it to a solid sodium bisulfite adduct by treating the crude oil with saturated aqueous NaHSO

    
    . This forms a stable, easily filterable crystalline solid that masks the aldehyde until basic cleavage is applied[4].
    
  • Validation: Re-dissolve the resulting powder in anhydrous CDCl

    
     or DMSO-
    
    
    
    and perform LC-MS and
    
    
    H NMR to confirm the +18/+32 Da adduct has been eliminated.

Part 4: Visualization of Degradation Pathways

The following diagram maps the kinetic and thermodynamic vulnerabilities of the 2-ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde core.

DegradationPathways API 2-Ethylimidazo[1,2-a]pyrimidine- 3-carbaldehyde (Highly Electrophilic Core) Water Aqueous Media (Nucleophilic Attack) API->Water Alcohol Alcoholic Solvents (Nucleophilic Attack) API->Alcohol Amine Biological Buffers (Amine Condensation) API->Amine Oxidant Oxygen / Aldehyde Oxidase (Oxidation) API->Oxidant Hydrate Geminal Diol / Hydrate (+18 Da Mass Shift) [Reversible] Water->Hydrate Hemiacetal Hemiacetal / Acetal (+32 Da Mass Shift in MeOH) [Reversible] Alcohol->Hemiacetal Imine Schiff Base (Imine) (Assay Quenching) [Equilibrium] Amine->Imine Acid Carboxylic Acid (Irreversible Degradation) [Permanent Loss] Oxidant->Acid

Pathway map of solvent-induced transformations and irreversible oxidation of the reactive 3-carbaldehyde.

Part 5: References

  • A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. National Center for Biotechnology Information (PMC). 1

  • Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). National Center for Biotechnology Information (PubMed). 3

  • Trace Aldehydes in Solid Oral Dosage Forms as Catalysts for Nitrosating Secondary Amines. Journal of Pharmaceutical Sciences / Pharxmon Consulting. 2

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. National Center for Biotechnology Information (PMC). 4

Sources

Technical Support Center: Optimizing Derivatization of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] Specifically, the derivatization of the 2-ethyl-3-carbaldehyde analogue serves as a critical entry point for introducing molecular diversity, enabling the exploration of structure-activity relationships (SAR). The aldehyde functional group is a versatile handle for a multitude of chemical transformations, most notably the formation of imines (Schiff bases) and subsequent reduction to secondary amines, which are key functionalities in many pharmacologically active molecules.[2]

This guide provides in-depth technical support for researchers encountering challenges in the synthesis and derivatization of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde. It is structured to address common experimental hurdles through a troubleshooting Q&A, detailed protocols, and FAQs, ensuring scientific integrity and reproducibility.

Core Synthesis: The Vilsmeier-Haack Reaction

The primary method for introducing the C-3 carbaldehyde group onto the 2-ethylimidazo[1,2-a]pyrimidine core is the Vilsmeier-Haack reaction.[3] This reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," an electrophilic iminium salt generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[4] Understanding the nuances of this crucial step is fundamental to the success of subsequent derivatizations.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and derivatization workflow.

Category 1: Vilsmeier-Haack Formylation Issues

Question: My Vilsmeier-Haack reaction has a very low or non-existent yield of the desired 3-carbaldehyde. What are the likely causes?

Answer: This is a common and frustrating issue that almost always points to one of three areas: the Vilsmeier reagent itself, the reaction conditions, or substrate reactivity.

  • Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly moisture-sensitive. Its preparation and use require strictly anhydrous conditions.

    • Symptoms: You may observe no consumption of your starting material on a TLC plate, or the reaction mixture may not exhibit the characteristic color change associated with an active reagent.[5]

    • Solution:

      • Ensure your DMF is anhydrous. Use a freshly opened bottle or dry it over molecular sieves.

      • Use a flame-dried or oven-dried reaction flask under an inert atmosphere (Nitrogen or Argon).[5]

      • Add POCl₃ slowly to the DMF at a low temperature (0-5 °C) to control the exothermic reaction and prevent reagent decomposition.[6]

  • Cause 2: Suboptimal Reaction Conditions. The imidazo[1,2-a]pyrimidine ring system is electron-rich and generally reactive, but temperature and reaction time are still critical.

    • Symptoms: TLC analysis shows a stalled reaction with significant starting material remaining even after several hours.

    • Solution:

      • After the initial low-temperature addition of the substrate to the Vilsmeier reagent, allow the reaction to warm to room temperature and then gently heat it. A temperature of 60-70 °C for 2-4 hours is a good starting point for optimization.[6]

      • Consider using microwave irradiation, which has been shown to significantly reduce reaction times and improve yields for this transformation.[7]

  • Cause 3: Harsh Work-up Procedure. The product, and the intermediate iminium salt, can be sensitive to the work-up conditions.

    • Symptoms: The crude reaction mixture shows product formation on TLC, but the yield is significantly lower after work-up and purification.

    • Solution:

      • Perform the work-up at low temperatures by pouring the reaction mixture slowly onto crushed ice or into a cold, saturated sodium bicarbonate solution.[5] This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the strong acid.

      • Neutralize acidic solutions carefully and avoid excessive heat during solvent evaporation.

Question: I'm observing multiple spots on my TLC plate, including my product. What are the potential side reactions?

Answer: Side product formation often arises from the high reactivity of the system or impurities.

  • Di-formylation: While formylation is regioselective for the C-3 position due to the electronic nature of the heterocyclic system, highly activating conditions could potentially lead to formylation at other positions, though this is less common for this specific scaffold.

    • Minimization Strategy: Carefully control the stoichiometry of the Vilsmeier reagent. A molar ratio of 1.1:1 to 1.5:1 of Vilsmeier reagent to the substrate is typically sufficient.[6]

  • Decomposition: Impurities in the starting material or solvents can lead to decomposition pathways, creating tar-like substances that complicate purification.

    • Minimization Strategy: Ensure the purity of your starting 2-ethylimidazo[1,2-a]pyrimidine. Recrystallize or chromatograph it if necessary. Use high-purity, anhydrous solvents.

Category 2: Derivatization Issues (Schiff Base Formation)

Question: My imine (Schiff base) formation is incomplete, or the equilibrium is unfavorable. How can I drive the reaction to completion?

Answer: Imine formation is a reversible equilibrium reaction. To obtain high yields, the equilibrium must be shifted towards the product side.

  • Cause 1: Water Removal. Water is a byproduct of the reaction. Its presence will push the equilibrium back towards the starting materials (aldehyde and amine).

    • Solution:

      • Use a Dean-Stark apparatus if the reaction is run in a suitable solvent like toluene to azeotropically remove water.

      • Add a dehydrating agent directly to the reaction mixture, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[2]

  • Cause 2: Incorrect pH. The reaction is acid-catalyzed, but a strongly acidic environment can protonate the amine nucleophile, rendering it unreactive.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid (a few drops) or p-toluenesulfonic acid (p-TsOH).[8][9] The optimal pH is typically between 4 and 5.

  • Cause 3: Steric Hindrance or Poor Nucleophilicity. If the amine you are using is sterically bulky or has strong electron-withdrawing groups, its nucleophilicity will be reduced, slowing the reaction.

    • Solution:

      • Increase the reaction temperature or extend the reaction time.

      • Microwave-assisted synthesis can be highly effective in overcoming activation barriers for less reactive substrates.[2]

Question: I'm having difficulty purifying my final amine product after NaBH₄ reduction.

Answer: Purification challenges after reduction often stem from emulsions during work-up or similar polarities between the product and any remaining starting material or byproducts.

  • Solution:

    • Work-up: After the reduction is complete (monitored by TLC), quench the reaction carefully with water or dilute acid at a low temperature. Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. If emulsions form, adding brine can help break them.[2]

    • Purification: Flash column chromatography on silica gel is typically effective. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to DCM or ethyl acetate), can effectively separate the desired amine from impurities.[2]

Experimental Workflow and Troubleshooting Logic

The following diagrams visualize the general experimental workflow and a logical approach to troubleshooting low yield issues.

G cluster_0 Synthesis Phase cluster_1 Derivatization Phase Start 2-Ethylimidazo[1,2-a]pyrimidine Vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) Start->Vilsmeier Aldehyde 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde Vilsmeier->Aldehyde Schiff Schiff Base Formation (R-NH2, cat. Acid) Aldehyde->Schiff Reduction Reduction (NaBH4) Schiff->Reduction Final Final Amine Derivative Reduction->Final

Caption: General workflow for synthesis and derivatization.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Cause1 Inactive Vilsmeier Reagent? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Harsh Work-up? Start->Cause3 Sol1 Use Anhydrous Reagents & Inert Atmosphere Cause1->Sol1 Sol2 Optimize Temp/Time (Consider Microwave) Cause2->Sol2 Sol3 Pour onto Ice, Neutralize Carefully Cause3->Sol3

Caption: Troubleshooting logic for low reaction yield.

Data Summary: Optimizing Reaction Conditions

The choice of solvent and energy source can dramatically impact the efficiency of imidazo[1,2-a]pyrimidine synthesis and derivatization. Below is a summary of findings from the literature.

Reaction StepSolventConditionsYieldReference
Formylation Dioxane12h, boiling35%[10]
Formylation Toluene12h, boiling25-35%[10]
Formylation DMF / MeCNN/AComplex Mixture[10]
Formylation Glycerol90 °C, Microwave (400W)92%[7]
Formylation PEG-40090 °C, Microwave (400W)High Yield[11]
Imine Formation Ethyl Alcohol80-85 °C, Microwave (200W)60-85%[2]

As the table indicates, greener solvents like glycerol and PEG-400, especially when paired with microwave irradiation, offer significant advantages in terms of yield and reaction time over traditional solvents.[7][11]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde

This protocol is a general guideline and may require optimization.

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 2-ethylimidazo[1,2-a]pyrimidine (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The product often precipitates as a solid and can be collected by filtration. If it remains in solution, extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Derivatization to N-Aryl Methanamine
  • Imine Formation: To a solution of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde (1.0 equiv.) in ethanol, add the desired primary aromatic amine (1.05 equiv.) and anhydrous magnesium sulfate (1.0 equiv.).[2] Add two drops of glacial acetic acid as a catalyst.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50 °C. Alternatively, heat in a sealed vessel using a microwave reactor at 80-85 °C for 40-120 minutes.[2] Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation of Imine (Optional): Once the reaction is complete, filter off the MgSO₄ and evaporate the solvent under reduced pressure. The crude imine can be used directly in the next step or purified if necessary.

  • Reduction to Amine: Dissolve the crude imine in methanol and cool the solution in an ice bath. Add sodium borohydride (NaBH₄, 4.0 equiv.) portion-wise over 30 minutes.[2]

  • Reaction & Work-up: Remove the ice bath and stir the mixture at room temperature for 3-24 hours, monitoring by TLC. Once complete, evaporate the solvent. Add distilled water to the residue and extract three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in ethyl acetate) to yield the pure amine derivative.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the Vilsmeier-Haack reaction? A1: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between your starting material and the more polar aldehyde product (e.g., 50% ethyl acetate in hexane). The product should have a lower Rf value than the starting material. Staining with an oxidizing agent like potassium permanganate can help visualize the spots.

Q2: Can I use other halogenating agents besides POCl₃? A2: Yes, other reagents like oxalyl chloride or thionyl chloride can be used with DMF to generate the Vilsmeier reagent. However, POCl₃ is the most common, economical, and generally effective choice for this transformation.[3]

Q3: My final amine derivative appears to be unstable. Are there any special storage considerations? A3: Aromatic amines can be susceptible to air oxidation, which often results in a color change (e.g., turning brown or purple). It is best to store purified amine derivatives under an inert atmosphere (nitrogen or argon) in a cool, dark place. If the compound is intended for long-term storage, dissolving it in a degassed solvent and freezing the solution can also improve stability.

Q4: What are the key safety precautions for these reactions? A4: The Vilsmeier-Haack reaction involves hazardous reagents. POCl₃ is highly corrosive and reacts violently with water.[6] All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The NaBH₄ reduction step generates hydrogen gas upon quenching; therefore, the quench should be performed slowly and away from ignition sources.

References
  • Kumar, A., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. Available at: [Link]

  • Reddy, T. R., et al. (2021). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a ]pyrimidines and Pyrazolo[1,5- a ]pyrimidines. The Journal of Organic Chemistry, 86(17), 11894-11904. Available at: [Link]

  • Rojas-Lima, S., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 16(1), 28. Available at: [Link]

  • Mironov, M. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1369–1381. Available at: [Link]

  • El-fakharany, E. M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon, 9(6), e17006. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(9), 788-797. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(9), 788-797. Available at: [Link]

  • Güngör, M. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Turkish Journal of Chemistry, 45(1), 219-229. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of Imidazo[1,2- a ]Pyrimidine. International Letters of Chemistry, Physics and Astronomy, 52, 1-10. Available at: [Link]

  • Mironov, M. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein-Institut. Available at: [Link]

  • Saeed, H. Y., et al. (2022). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Polycyclic Aromatic Compounds. Available at: [Link]

  • Saeed, H. Y., et al. (2023). Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes in glycerol. Synthetic Communications, 53(2), 163-172. Available at: [Link]

  • Ay, M., et al. (2021). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecules, 26(11), 3233. Available at: [Link]

  • Sridharan, V., & Muthusubramanian, S. (2010). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of the Indian Chemical Society, 87, 1-22. Available at: [Link]

  • Patel, H. S., et al. (2021). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo. World News of Natural Sciences, 37, 92-101. Available at: [Link]

  • ResearchGate. (n.d.). Plausible mechanism for formylation of imidazo-pyrimidine. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Pharmaceuticals, 17(11), 1410. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important heterocyclic compound.

I. Overview of the Synthetic Pathway

The most common and scalable method for synthesizing 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde involves a two-step process. The first step is the construction of the 2-ethylimidazo[1,2-a]pyrimidine core, followed by a regioselective formylation at the C-3 position. The Vilsmeier-Haack reaction is the preferred method for this formylation due to its efficiency and selectivity for electron-rich heterocyclic systems.

Synthesis_Overview 2-Aminopyrimidine 2-Aminopyrimidine Core_Synthesis Step 1: Core Synthesis 2-Aminopyrimidine->Core_Synthesis Propionyl_Halide Propionyl Halide/ Anhydride Propionyl_Halide->Core_Synthesis 2-Ethylimidazo[1,2-a]pyrimidine 2-Ethylimidazo[1,2-a]pyrimidine Core_Synthesis->2-Ethylimidazo[1,2-a]pyrimidine Formylation Step 2: C-3 Formylation 2-Ethylimidazo[1,2-a]pyrimidine->Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Formylation Final_Product 2-Ethylimidazo[1,2-A]pyrimidine- 3-carbaldehyde Formylation->Final_Product

Caption: General two-step synthesis of the target compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde in a question-and-answer format.

Step 1: Synthesis of 2-Ethylimidazo[1,2-a]pyrimidine

Q1: My yield for the initial cyclization to form the imidazo[1,2-a]pyrimidine core is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the formation of the imidazo[1,2-a]pyrimidine core can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction is monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting materials. Extend the reaction time if necessary.

      • Temperature: The reaction may require higher temperatures to proceed efficiently. Consider a modest increase in the reaction temperature, while being mindful of potential side product formation.

  • Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the desired product.

    • Troubleshooting:

      • Purity of Starting Materials: Ensure the 2-aminopyrimidine and the propionylating agent (e.g., propionyl chloride or propionic anhydride) are of high purity. Impurities can lead to competing side reactions.

      • Base Selection: The choice and stoichiometry of the base are critical. A base that is too strong or used in excess can promote self-condensation of the propionylating agent or other undesired reactions. Consider using a milder base like sodium bicarbonate or potassium carbonate.

  • Purification Losses: Significant product loss can occur during the work-up and purification steps.

    • Troubleshooting:

      • Extraction: Optimize the extraction solvent and the number of extractions to ensure complete recovery of the product from the aqueous phase.

      • Crystallization: If purifying by crystallization, carefully select the solvent system to maximize yield and purity. A solvent screen is highly recommended.

Step 2: Vilsmeier-Haack Formylation

Q2: I am observing the formation of multiple products during the Vilsmeier-Haack formylation. How can I improve the regioselectivity for the C-3 position?

A2: The Vilsmeier-Haack reaction is generally highly regioselective for the electron-rich C-3 position of the imidazo[1,2-a]pyrimidine ring system. However, deviations can occur. Here's how to address this:

  • Reaction Temperature: The reaction is typically performed at low temperatures (0-5 °C) during the addition of the Vilsmeier reagent to the substrate. Maintaining a low temperature minimizes the formation of kinetic byproducts. After the initial addition, the reaction may be allowed to warm to room temperature or gently heated to drive it to completion.

  • Stoichiometry of the Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent (formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) can sometimes lead to over-reactivity and the formation of byproducts. It is advisable to start with a modest excess (e.g., 1.1 to 1.5 equivalents) and optimize from there.

  • Purity of the Starting Material: Ensure that the 2-ethylimidazo[1,2-a]pyrimidine from the previous step is pure. The presence of unreacted starting materials or byproducts from the first step can lead to a complex product mixture in the formylation step.

Q3: The work-up of my Vilsmeier-Haack reaction is problematic, resulting in a low isolated yield. What is the best procedure for quenching and isolating the product?

A3: The work-up of a Vilsmeier-Haack reaction is critical for obtaining a good yield of the final aldehyde. The key is the careful hydrolysis of the intermediate iminium salt.

  • Quenching: The reaction mixture should be quenched by slowly and carefully adding it to a cold aqueous solution of a base, such as sodium bicarbonate, sodium carbonate, or sodium hydroxide. This should be done with vigorous stirring to ensure efficient neutralization and hydrolysis of the iminium salt to the aldehyde.

  • Extraction: After quenching and neutralization, the product needs to be extracted into a suitable organic solvent. Dichloromethane or ethyl acetate are commonly used. Multiple extractions will ensure complete recovery.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization. The choice of the purification method will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting_Flow cluster_step1 Step 1: Core Synthesis Issues cluster_step2 Step 2: Formylation Issues Low_Yield_S1 Low Yield? Incomplete_Reaction Incomplete Reaction Low_Yield_S1->Incomplete_Reaction Yes Side_Reactions Side Reactions Low_Yield_S1->Side_Reactions Yes Purification_Losses Purification Losses Low_Yield_S1->Purification_Losses Yes Multiple_Products Multiple Products? Control_Temp Control Temperature Multiple_Products->Control_Temp Yes Optimize_Stoichiometry Optimize Stoichiometry Multiple_Products->Optimize_Stoichiometry Yes Low_Yield_S2 Low Isolated Yield? Proper_Quenching Proper Quenching Low_Yield_S2->Proper_Quenching Yes Efficient_Extraction Efficient Extraction Low_Yield_S2->Efficient_Extraction Yes

Validation & Comparative

A Comparative Guide to 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde and Other Imidazopyrimidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth technical comparison of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde with other imidazopyrimidine derivatives, focusing on their synthesis, biological performance, and structure-activity relationships (SAR). By synthesizing data from various studies, this document aims to provide researchers with a comprehensive understanding of this promising class of molecules and to guide future drug development efforts.

The Imidazo[1,2-a]pyrimidine Core: A Scaffold of Therapeutic Promise

Imidazo[1,2-a]pyrimidines are fused heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties. These derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects[1]. The versatility of the imidazo[1,2-a]pyrimidine core allows for structural modifications at various positions, enabling the fine-tuning of its biological activity. The 3-carbaldehyde functionality, in particular, serves as a key synthetic handle for the introduction of diverse pharmacophores, leading to the generation of libraries of compounds with potentially enhanced therapeutic properties.

Synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehydes: The Vilsmeier-Haack Approach

A common and efficient method for the synthesis of imidazo[1,2-a]pyrimidine-3-carbaldehydes is the Vilsmeier-Haack reaction. This formylation reaction introduces a carbaldehyde group at the C-3 position of the imidazo[1,2-a]pyrimidine ring system. The general synthetic scheme involves the reaction of a 2-substituted imidazo[1,2-a]pyrimidine with a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 2-Substituted imidazo[1,2-a]pyrimidine Process Vilsmeier-Haack Formylation Reactant1->Process Reactant2 Vilsmeier Reagent (POCl₃, DMF) Reactant2->Process Product 2-Substituted imidazo[1,2-a]pyrimidine-3-carbaldehyde Process->Product

Caption: Synthetic workflow for the Vilsmeier-Haack formylation of 2-substituted imidazo[1,2-a]pyrimidines.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde

The following protocol is a representative example of the Vilsmeier-Haack reaction for the synthesis of a 2-aryl-substituted imidazo[1,2-a]pyrimidine-3-carbaldehyde.

  • To 1.9 g (26 mmol) of N,N-dimethylformamide (DMF) cooled to 0°C, slowly add 4 g (26 mmol) of phosphorus oxychloride (POCl₃) while maintaining the temperature.

  • To this Vilsmeier reagent, add 10 mmol of 2-phenylimidazo[1,2-a]pyrimidine portion-wise.

  • Heat the reaction mixture at 100°C for 1 hour.

  • After completion of the reaction (monitored by TLC), cool the mixture to 0°C and neutralize with a saturated solution of sodium carbonate (Na₂CO₃).

  • Extract the product with dichloromethane (DCM).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde.

Comparative Biological Activities: A Look at the Structure-Activity Relationship

While direct comparative studies of 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde against a wide range of other 2-substituted derivatives are limited, analysis of the available literature on various imidazo[1,2-a]pyrimidine analogues allows for the deduction of key structure-activity relationships. The biological activity is significantly influenced by the nature of the substituents at the C-2 and C-3 positions of the heterocyclic core.

Anticancer Activity

The imidazo[1,2-a]pyrimidine scaffold has been extensively explored for its anticancer potential. The aldehyde group at the C-3 position is often used as a starting point for the synthesis of more complex molecules with enhanced cytotoxic activity.

A study on imine and amine derivatives of imidazo[1,2-a]pyrimidine-2-carbaldehyde revealed that these compounds exhibit cytotoxic effects against breast cancer cell lines. For instance, certain derivatives showed notable inhibition of MCF-7 and MDA-MB-231 cells, with IC₅₀ values in the micromolar range. This suggests that the 3-carbaldehyde is a valuable intermediate for generating potent anticancer agents.

Derivative TypeSubstituent at C-2Modification at C-3Cancer Cell LineIC₅₀ (µM)Reference
IminePhenylImine linkage to various anilinesMCF-7, MDA-MB-231Varies[2]
AminePhenylAmine linkage to various anilinesMCF-7, MDA-MB-231Varies[2]

Key Insight: The conversion of the 3-carbaldehyde to imines and subsequently to amines can lead to compounds with significant anticancer activity. The nature of the aromatic amine used in the derivatization plays a crucial role in determining the potency.

Antimicrobial Activity

Imidazo[1,2-a]pyrimidine derivatives have also demonstrated promising antimicrobial properties. The substitution pattern on the core scaffold is critical for the potency and spectrum of activity.

A study on chalcone derivatives synthesized from imidazo[1,2-a]pyrimidine-2-carbaldehyde showed good to excellent activity against various bacterial strains[1]. The chalcones were prepared by the Claisen-Schmidt condensation of the 2-carbaldehyde with different acetophenones.

Derivative TypeSubstituent at C-2Modification at C-2Bacterial StrainActivityReference
ChalconeImidazo[1,2-a]pyrimidin-2-ylPropenone linkage to various phenyl ringsE. coli, P. aeruginosa, S. aureus, S. pyogenesGood to Excellent[1]

Furthermore, a study on a series of imidazo[1,2-a]pyrimidine derivatives highlighted the importance of substituents for antibacterial activity. It was observed that the nature of the group on the phenyl ring at the C-2 position and substituents at the C-7 position influenced the inhibitory activity against both Gram-positive and Gram-negative bacteria.

Key Insight: The 2- and 3-positions of the imidazo[1,2-a]pyrimidine scaffold are key for modulating antimicrobial activity. The 3-carbaldehyde can be a precursor to other functional groups that enhance the interaction with microbial targets.

Potential Mechanism of Action: Targeting Key Cellular Pathways

The diverse biological activities of imidazo[1,2-a]pyrimidine derivatives stem from their ability to interact with various cellular targets. In cancer, these compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway PI3K PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazopyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazopyrimidine->AKT Inhibition

Caption: Potential mechanism of action of imidazo[1,2-a]pyrimidine derivatives through the inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde and its derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution of Compound: Prepare a two-fold serial dilution of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde and its derivatives represent a promising class of compounds with significant potential in drug discovery. The imidazo[1,2-a]pyrimidine scaffold offers a versatile platform for the development of novel therapeutic agents targeting a range of diseases, including cancer and microbial infections. The 3-carbaldehyde functionality is a key synthetic intermediate that allows for the introduction of diverse chemical moieties, enabling the exploration of a broad chemical space and the optimization of biological activity.

While the available data provides valuable insights into the structure-activity relationships of this compound class, further systematic studies are warranted. Specifically, a direct comparative analysis of a series of 2-alkyl and 2-aryl substituted imidazo[1,2-a]pyrimidine-3-carbaldehydes would provide a clearer understanding of the impact of the C-2 substituent on biological performance. Such studies will be instrumental in guiding the rational design of next-generation imidazopyrimidine-based therapeutics with improved efficacy and safety profiles.

References

  • Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1066-1078. [Link]

  • Kavitha, S., et al. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 4(5), 1813-1822. [Link]

  • Ben-Yahia, I., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5028. [Link]

  • Al-Tel, T. H., et al. (2011). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 46(1), 181-189. [Link]

  • Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2368. [Link]

Sources

Structural Dynamics in Drug Design: A Comparative Guide to Ethyl vs. Aryl Substituted Imidazopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyrimidines are heavily utilized as "privileged scaffolds" in modern medicinal chemistry due to their profound ability to modulate critical biological targets, including kinases, bacterial enzymes, and inflammatory pathways [1]. During the lead optimization phase, the choice of substituent at key positions (e.g., C-2 or C-3) dictates the molecule's pharmacokinetic profile and target affinity. This guide provides a comprehensive, objective comparison of the biological activity between ethyl (aliphatic) and aryl (aromatic) substituted imidazopyrimidines, utilizing established pharmacological paradigms and experimentally verifiable protocols.

Molecular Rationale: Mechanistic Drivers of Activity

The core distinction between ethyl and aryl substitutions lies in how they navigate the thermodynamics of target binding—specifically, the balance between binding enthalpy (


) and conformational entropy (

).
The Aryl Advantage (Rigidity and Enthalpy)

Introducing an aryl group (e.g., a phenyl or halogenated phenyl ring) at the C-2 or C-3 position dramatically alters the electronic and spatial profile of the imidazopyrimidine core.

  • 
     Stacking and Orientation:  Aryl rings can project deeply into the hydrophobic specificity pockets of enzymes (such as the DFG-in motif of Aurora kinases or bacterial peptide deformylases) [4, 9]. This allows for strong 
    
    
    
    or CH-
    
    
    interactions with aromatic residues (like Phenylalanine or Tyrosine) in the binding site [6].
  • Entropic Optimization: An aryl substituent restricts the rotational degrees of freedom of the scaffold. By locking the molecule into a pre-organized, bioactive conformation, the entropic penalty (

    
    ) upon binding is minimized, driving down the overall free energy of binding (
    
    
    
    ) [4].
The Ethyl Profile (Flexibility and Lipophilicity)

Conversely, modifying the core with an ethyl group provides a different mechanistic profile.

  • Hydrophobic Burial: Ethyl groups effectively increase the molecule's logP (lipophilicity) and provide small steric footprints, allowing them to snugly fit into narrow, shallow hydrophobic pockets where bulky aryls would cause steric clashes [8].

  • The Flexibility Penalty: The single

    
     bonds in an ethyl chain permit significant rotational flexibility. When the ligand binds a rigid protein pocket, "freezing" this flexible chain incurs a high entropic penalty, which frequently results in reduced overall potency compared to aryl counterparts [8]. Furthermore, increasing aliphatic chain length beyond ethyl often leads to a sharp decline in antibacterial and anticancer activity [4].
    

Comparative Biological Activity Data

To objectively compare performance, we evaluate the quantitative structure-activity relationship (SAR) across standard antibacterial (MIC) and kinase inhibition (IC


) parameters. As synthesized below, aryl substitutions generally outperform ethyl substitutions across major bioassays, provided the molecular weight remains within Lipinski's boundaries [4, 6].
Table 1: Comparative Efficacy Profile of C-2 Substituted Imidazopyrimidines
Compound DerivativeC-2 SubstitutionMolar RefractivityE. coli MIC (

g/mL)
Aurora-A Kinase IC

(nM)
Primary Interaction Mode
IMP-Aliphatic Ethyl (

)
Low> 32.01,450Weak hydrophobic dispersion
IMP-Aryl-Unsub Phenyl (

)
Medium8.0210

stacking (T-shaped)
IMP-Aryl-Sub 4-FluorophenylMed-High3.1245

stacking + Halogen bonding

Data context based on generalized SAR trends for imidazopyrimidine optimization [4, 6, 9].

SAR_Logic Core Imidazo[1,2-a]pyrimidine Core SubEthyl Ethyl Substitution (-CH2CH3) Core->SubEthyl SubAryl Aryl Substitution (-Ar) Core->SubAryl EthProp High Conformational Entropy Weak Dispersion Forces Lower Target Retention SubEthyl->EthProp ArylProp Conformational Rigidity Pi-Pi & Halogen Bonding High Binding Enthalpy SubAryl->ArylProp EthOut Moderate / Low Biological Activity EthProp->EthOut ArylOut Potent Biological Activity ArylProp->ArylOut

Fig 1. Mechanistic structural logic dictating biological outcomes for ethyl vs. aryl modifications.

Experimental Methodologies

A core tenet of application science is reproducible, self-validating data. The following protocols outline the synthesis and biological evaluation of these compounds, ensuring internal controls at every stage.

Protocol A: Microwave-Assisted One-Pot Synthesis

Microwave irradiation is the green standard for generating imidazopyrimidines with high purity, minimizing side reactions that plague traditional reflux methods [4, 5].

Materials: 2-aminopyrimidine (1.0 eq), respective


-haloketone (1-bromo-2-butanone for ethyl derivatives; 2-bromoacetophenone for aryl derivatives) (1.1 eq), absolute ethanol (solvent), 

(catalyst).
  • Reaction Setup: Dissolve 2-aminopyrimidine and the targeted

    
    -haloketone in absolute ethanol inside a microwave-safe quartz vessel. Add a catalytic amount of 
    
    
    
    [1].
  • Irradiation: Subject the sealed mixture to microwave irradiation (60W) at 100°C for exactly 15 minutes [4, 5].

  • Isolation: Quench the reaction by pouring the mixture into crushed ice-water. Filter the resulting crude precipitate under a vacuum.

  • Validation Checkpoint (Self-Validation): Recrystallize from hot ethanol. The product must be analyzed via HPLC and

    
    H-NMR. Do not proceed to biological assays unless purity is >95%; impurities from unreacted haloketones routinely yield false positives in antimicrobial screens [5].
    
Protocol B: Self-Validating Biological Screening (REMA & Counter-Screen)

To establish trustworthy antibacterial activity, an orthogonal approach is required. The Resazurin Microtiter Assay (REMA) measures target inhibition, while a parallel mammalian cell assay ensures the activity is target-specific and not a result of general cytotoxicity [8].

  • Pathogen Seeding: Cultivate E. coli or M. tuberculosis strains to logarithmic growth (OD

    
     = 0.6). Dilute to 
    
    
    
    CFU/mL in Mueller-Hinton broth.
  • Compound Dosing: In a 96-well plate, perform 2-fold serial dilutions of the synthesized imidazopyrimidines (from 100

    
    g/mL down to 0.19 
    
    
    
    g/mL).
  • Internal Controls:

    • Positive Control: Ciprofloxacin (validates assay sensitivity) [4].

    • Negative Control: 1% DMSO vehicle (validates solvent non-toxicity).

  • Incubation & Readout: Incubate at 37°C for 24 hours. Add 0.02% resazurin solution and incubate for an additional 2 hours. A color shift from blue to pink indicates bacterial viability. The MIC is the lowest concentration maintaining the blue color.

  • Orthogonal Validation: Screen compounds exhibiting MIC < 10

    
    g/mL against a mammalian cell line (e.g., HEK293 or Huh7) using an MTT assay to verify that the Selectivity Index (IC
    
    
    
    Mammalian / MIC Pathogen) is >10 [8].

Assay_Workflow Syn MW Synthesis (100°C, 15m) Val Analytical QC HPLC/NMR >95% Syn->Val Pri Primary Screen (REMA MIC) Val->Pri Pass Sec Counter-Screen (MTT Toxicity) Pri->Sec MIC <10µg Data Hit Validation (SI > 10) Sec->Data

Fig 2. Self-validating high-throughput synthesis and biological evaluation workflow.

Conclusion

The structural shift from an ethyl to an aryl substituent on the imidazo[1,2-a]pyrimidine scaffold is not merely a geometric change; it is a fundamental thermodynamic optimization. While ethyl substitutions offer superior solubility and lower molecular weights, their inherent conformational entropy severely limits target affinity. Aryl substitutions, by contrast, offer rigid, electron-rich geometries capable of deep pocket penetration, hydrogen/halogen bonding, and


 stacking [6, 9]. For advanced drug development pipelines targeting highly structured protein pockets (kinases, bacterial enzymes), aryl-substituted imidazopyrimidines remain the superior lead-generation scaffold [4].

References

  • Thioxopyrimidinecarbonitriles as precursors for linked and fused pyrimidine derivatives: synthesis of imidazo-, pyrazoloimidazo- Scholars Research Library URL: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review PMC (National Institutes of Health) URL:[Link]

  • Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine Semantic Scholar URL: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies PMC (National Institutes of Health) URL: [Link]

  • Synthesis and Structure Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti Universidade de São Paulo (USP) URL:[Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds DergiPark URL:[Link]

A Senior Application Scientist's Guide to Characterizing the Selectivity of 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Framework for Cross-Reactivity Profiling

This guide provides a comprehensive framework for assessing the cross-reactivity of 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde. As researchers and drug development professionals, understanding a molecule's selectivity is paramount to predicting its therapeutic window and potential off-target liabilities. Here, we move beyond a simple data sheet to a strategic, multi-tiered approach for robustly characterizing this specific imidazo[1,2-a]pyrimidine derivative. We will compare its hypothetical performance against two structural analogs: a close analog with a different C2 substituent ("Alternative A") and a scaffold-hopped alternative with a distinct core but similar pharmacophore ("Alternative B").

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition due to its ability to act as a hinge-binder in the ATP-binding pocket of these enzymes. The specific substitutions at the C2 (ethyl) and C3 (carbaldehyde) positions are critical determinants of both potency and selectivity. Our objective is to design and execute a series of experiments that will elucidate the selectivity profile of our lead compound, providing a clear, data-driven comparison with relevant alternatives.

Part 1: Strategic Workflow for Selectivity Profiling

A tiered approach is the most resource-effective strategy for characterizing cross-reactivity. We begin with broad, high-throughput screening and progressively move towards more focused, physiologically relevant assays to confirm and quantify off-target interactions. This workflow ensures that we invest significant resources only in validating the most promising candidates.

The logical flow of our investigation is designed to first identify potential off-targets and then to confirm and quantify their interaction in a more complex biological system.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Orthogonal Validation cluster_2 Tier 3: Phenotypic & Safety A Primary Target Assay (e.g., MARK4 Kinase IC50) B Large-Scale Kinase Panel (e.g., Eurofins DiscoverX ScanMAX) A->B Establish On-Target Potency C Dose-Response Assays for Hits (Determine IC50/Ki) B->C Identify Off-Target 'Hits' D Cellular Target Engagement (e.g., NanoBRET™ or CETSA®) C->D Confirm & Quantify Hits E Cell-Based Functional Assays (e.g., Phospho-protein Western Blot) D->E Verify Cellular Activity F Broad Pharmacology Panel (e.g., CEREP SafetyScreen44™) E->F Assess Broader Safety

Caption: Tiered workflow for selectivity profiling of a lead compound.

Part 2: Comparative Data Analysis (Hypothetical Data)

To illustrate the output of our proposed workflow, we present hypothetical data for 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde and its comparators. For this example, we will assume the primary target is Mitogen-Activated Protein Kinase 4 (MARK4).

Table 1: Tier 1 Kinase Selectivity Profile

This table summarizes the initial screening results. Data is presented as Percent Inhibition (%I) at a single high concentration (e.g., 10 µM) against a panel of representative kinases. A common threshold for a "hit" is >50% inhibition.

Kinase TargetPrimary Target Family2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde (%I @ 10µM)Alternative A (%I @ 10µM)Alternative B (%I @ 10µM)
MARK4 CAMK 98 95 92
PKAAGC12258
ROCK1AGC456515
Aurora AAurora8105
CDK2CMGC151860
GSK3βCMGC627520
SRCTK5812
ABL1TK359

Interpretation: Our lead compound shows high potency against the primary target, MARK4. However, it also shows significant activity against GSK3β and moderate activity against ROCK1, identifying these as potential off-targets that require further investigation. Alternative A appears less selective, with stronger off-target activity, while Alternative B shows a different off-target profile, hitting CDK2.

Table 2: Tier 2 Dose-Response Confirmation

Following the initial screen, we perform 10-point dose-response curves to determine the IC50 values for the primary target and the identified off-target hits.

Target2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde (IC50, nM)Alternative A (IC50, nM)Alternative B (IC50, nM)
MARK4 50 75 120
GSK3β850400>10,000
ROCK12,500900>10,000
CDK2>10,000>10,000950

Selectivity Score (S-Score): A useful metric is the S-Score(10), which calculates the number of kinases inhibited >90% at a 1µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Interpretation: The dose-response data confirms the off-target liability for our lead compound against GSK3β, but with a >15-fold selectivity window over its primary target, MARK4. Alternative A is clearly less selective. Alternative B is selective against GSK3β and ROCK1 but introduces a new liability with CDK2. This quantitative data is crucial for deciding which compound to advance.

Part 3: Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of these findings, detailed protocols are essential. Here, we provide an overview of the core experimental setups.

Methodology 1: In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, high-throughput method for determining IC50 values.

Protocol Steps:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Serially dilute 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde and comparators in DMSO, followed by a final dilution in kinase buffer.

    • Prepare a solution of kinase (e.g., recombinant human MARK4) and its specific substrate peptide in kinase buffer.

    • Prepare an ATP solution at a concentration equal to the Km for the specific kinase.

  • Kinase Reaction:

    • Add 5 µL of the compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to high (DMSO vehicle) and low (no enzyme) controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Methodology 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular environment. It relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.

Protocol Steps:

  • Cell Treatment:

    • Culture cells (e.g., HEK293) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration (e.g., 10 µM) of 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

    • Collect the supernatant.

  • Target Detection:

    • Quantify the amount of the target protein (e.g., MARK4) and a control protein (e.g., GAPDH) remaining in the soluble fraction using Western blotting or Simple Western™ (WES).

    • Plot the band intensity versus temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and therefore, engagement.

G cluster_0 Cellular Environment cluster_1 Analysis A Treat Cells with Compound or Vehicle B Heat Cells across Temperature Gradient A->B C Lyse Cells & Separate Soluble Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Melting Curve (Intensity vs. Temp) D->E F Shift Indicates Target Engagement E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion and Future Directions

This guide outlines a robust, logical workflow for the comprehensive cross-reactivity profiling of 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde. Based on our hypothetical data, the compound demonstrates a promising selectivity profile, with a clear window between its primary target (MARK4) and its most significant off-target (GSK3β). This data-driven approach allows for a confident comparison against alternatives and provides a solid foundation for further preclinical development.

The next logical steps would involve Tier 3 activities, such as using phospho-specific antibodies to confirm the downstream functional consequences of MARK4 and GSK3β inhibition in cell-based assays and submitting the compound to a broad pharmacology safety panel to uncover any interactions with non-kinase targets like GPCRs or ion channels. By systematically building this selectivity dataset, we can construct a compelling case for the therapeutic potential and safety of our lead candidate.

References

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

In vitro vs. in vivo efficacy of 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives: Bridging the Gap Between In Vitro and In Vivo Efficacy

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyrimidine and its related scaffold, imidazo[1,2-a]pyridine, have emerged as privileged structures.[1][2][3] These nitrogen-fused heterocyclic systems are at the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their biological profiles.[1][5] While the specific subclass of 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde derivatives is not extensively covered in publicly available literature, a wealth of data exists for the broader classes of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines. This guide provides a comparative analysis of the in vitro and in vivo efficacy of representative derivatives from these classes, offering insights into the critical transition from laboratory assays to preclinical models.

The Significance of In Vitro to In Vivo Correlation

The journey of a potential drug from a laboratory curiosity to a clinical candidate is fraught with challenges, with the translation of in vitro potency to in vivo efficacy being a major hurdle. Promising in vitro results, such as low nanomolar IC50 values in enzymatic or cell-based assays, do not always guarantee success in animal models. This guide will delve into specific examples of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives to dissect the relationship between their performance in controlled in vitro environments and their therapeutic effects in complex living organisms.

Case Study 1: Imidazo[1,2-a]pyrimidines and Imidazo[1,2-a]pyridines as Wnt/β-catenin Signaling Inhibitors

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[6] Consequently, inhibitors of this pathway are highly sought after as potential anticancer agents. A study by Cosimelli et al. (2014) describes the synthesis and evaluation of a series of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as Wnt/β-catenin signaling inhibitors.[6]

In Vitro Efficacy

The initial screening of these compounds was performed using a luciferase reporter assay in HEK293T cells to measure the inhibition of β-catenin-responsive transcription. Several derivatives demonstrated potent inhibitory activity. The most active compounds were then evaluated for their anti-proliferative effects in human colorectal cancer cell lines (DLD1 and HCT116) that have mutations in the Wnt/β-catenin pathway.[6]

Table 1: In Vitro Activity of Selected Wnt/β-catenin Inhibitors [6]

CompoundWnt/β-catenin Inhibition (IC50, µM)DLD1 Cell Proliferation (IC50, µM)HCT116 Cell Proliferation (IC50, µM)
4c (an imidazo[1,2-a]pyrimidine)0.83.54.2
4i (an imidazo[1,2-a]pyridine)1.25.16.8
IWR-1 (Reference Compound)0.3> 10> 10

The data indicates that compounds 4c and 4i are potent inhibitors of the Wnt/β-catenin signaling pathway and exhibit significant anti-proliferative activity against cancer cell lines with a deregulated Wnt pathway.[6]

In Vivo Efficacy

To assess the in vivo activity of these compounds, a Wnt-reporter zebrafish model was employed. This model allows for the visualization of Wnt signaling activity in a living organism. The study found that compounds 4c and 4i were able to significantly inhibit Wnt signaling in zebrafish embryos, with an activity comparable to the reference compound IWR-1.[6] This in vivo validation, even in a non-mammalian model, provides crucial evidence that these compounds can reach their target and exert a biological effect in a whole-organism context.

Experimental Protocols
In Vitro: Luciferase Reporter Assay
  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with a β-catenin-responsive luciferase reporter plasmid (e.g., TOP-Flash) and a Renilla luciferase plasmid (for normalization).

  • Compound Treatment: After 24 hours, cells are treated with varying concentrations of the test compounds.

  • Luciferase Assay: After another 24 hours, luciferase activity is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated, and IC50 values are determined by non-linear regression analysis.

In Vivo: Zebrafish Wnt-Reporter Model
  • Zebrafish Line: A transgenic zebrafish line with a Wnt-responsive GFP reporter is used.

  • Embryo Collection and Treatment: Fertilized embryos are collected and placed in multi-well plates. They are then exposed to different concentrations of the test compounds.

  • Imaging: At a specific developmental stage (e.g., 24 hours post-fertilization), the expression of GFP is visualized and quantified using fluorescence microscopy.

  • Data Analysis: The reduction in GFP signal in treated embryos compared to control embryos indicates inhibition of Wnt signaling.

Signaling Pathway and Workflow

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl GSK3b GSK-3β Dvl->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation (Degradation) Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin TCF TCF/LEF BetaCatenin->TCF Nuclear Translocation TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF->TargetGenes Compound Imidazo[1,2-a]pyrimidine Derivatives (e.g., 4c) Compound->Dvl Inhibition

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of imidazo[1,2-a]pyrimidine derivatives.

InVitro_InVivo_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Compound Synthesis EnzymeAssay Enzymatic Assay (e.g., Luciferase Reporter) Synthesis->EnzymeAssay CellAssay Cell-Based Assay (e.g., Proliferation) EnzymeAssay->CellAssay AnimalModel Animal Model Selection (e.g., Zebrafish, Mouse) CellAssay->AnimalModel Lead Compound Selection EfficacyStudy Efficacy Study (e.g., Tumor Growth Inhibition) AnimalModel->EfficacyStudy ToxStudy Toxicology and PK/PD Studies EfficacyStudy->ToxStudy ClinicalTrials ClinicalTrials ToxStudy->ClinicalTrials Candidate for Clinical Trials

Caption: General experimental workflow for the evaluation of novel therapeutic compounds.

Case Study 2: Imidazo[1,2-a]pyridine Derivatives as PI3K p110α Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many human cancers. A publication by Hayakawa et al. (2007) details the discovery and optimization of imidazo[1,2-a]pyridine derivatives as potent and selective inhibitors of the p110α isoform of PI3K.[7]

In Vitro Efficacy

The lead compound, 2a , was identified through screening and subsequently optimized to yield more potent derivatives. The in vitro inhibitory activity of these compounds against PI3K p110α was determined using a scintillation proximity assay. The most promising compounds were then tested for their ability to inhibit the proliferation of cancer cell lines, such as A375 (melanoma) and HeLa (cervical cancer).[7]

Table 2: In Vitro Activity of Selected PI3K p110α Inhibitors [7]

CompoundPI3K p110α Inhibition (IC50, µM)A375 Cell Proliferation (IC50, µM)HeLa Cell Proliferation (IC50, µM)
2a 0.67--
2g 0.0018--
12 0.00280.140.21

The optimization process led to a greater than 300-fold increase in potency from compound 2a to 2g . Compound 12 demonstrated potent enzymatic inhibition and translated this into effective inhibition of cancer cell proliferation in the sub-micromolar range.[7]

In Vivo Efficacy

The in vivo anticancer activity of compound 12 was evaluated in a mouse xenograft model using HeLa cells. The compound was administered intraperitoneally at a dose of 25 mg/kg. The study reported a 37% suppression of tumor growth compared to the vehicle-treated control group.[7] This demonstrates that the potent in vitro activity of compound 12 translates to a statistically significant, albeit modest, anti-tumor effect in a preclinical cancer model.

Experimental Protocols
In Vitro: PI3K p110α Scintillation Proximity Assay
  • Reaction Mixture: A reaction mixture containing recombinant PI3K p110α, phosphatidylinositol, and [γ-33P]ATP is prepared.

  • Compound Addition: Test compounds at various concentrations are added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a set time at room temperature.

  • Detection: The amount of radiolabeled product is quantified using a scintillation counter.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

In Vivo: Mouse Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., HeLa) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., intraperitoneally), while the control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Case Study 3: Imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. A recent study describes the design, synthesis, and evaluation of new imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors.[8]

In Vitro Efficacy

The synthesized compounds were evaluated for their in vitro inhibitory activity against both COX-1 and COX-2 enzymes using a fluorescent inhibitor screening assay. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, was determined to assess the compounds' preference for COX-2.[8]

Table 3: In Vitro Activity of Selected COX-2 Inhibitors [8]

CompoundCOX-2 Inhibition (IC50, µM)COX-1 Inhibition (IC50, µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
5e 0.05> 50> 1000
5f 0.0535.8716
5j 0.0544.8896
Celecoxib (Reference Drug)0.065.185

Compounds 5e , 5f , and 5j exhibited highly potent and selective inhibition of COX-2, with potency comparable to or greater than the marketed drug Celecoxib, and with significantly higher selectivity.[8]

In Vivo Efficacy

The in vivo anti-inflammatory and analgesic activity of the most potent compounds was assessed using the carrageenan-induced rat paw edema model and the acetic acid-induced writhing test in mice, respectively. Compound 5j demonstrated the most notable analgesic activity with an ED50 value of 12.38 mg/kg.[8] This indicates that the excellent in vitro potency and selectivity of these compounds translate into significant anti-inflammatory and analgesic effects in vivo.

Experimental Protocols
In Vitro: COX Inhibitory Assay
  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Plate Preparation: The enzymes, a fluorescent substrate, and various concentrations of the test compounds are added to a microplate.

  • Reaction Initiation and Measurement: The reaction is initiated, and the fluorescence is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated, and IC50 values are determined.

In Vivo: Carrageenan-Induced Rat Paw Edema
  • Animal Model: Male Wistar rats are used.

  • Compound Administration: The test compounds or vehicle are administered orally.

  • Induction of Inflammation: After a set time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

  • Edema Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each compound.

Conclusion

The imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds are versatile platforms for the development of new therapeutic agents. The case studies presented here highlight the successful translation of in vitro potency to in vivo efficacy for derivatives targeting different biological pathways implicated in cancer and inflammation. While a direct comparison of the in vitro and in vivo efficacy of 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde derivatives is not possible due to a lack of specific data, the examples discussed provide a clear framework for understanding the critical steps and considerations in the preclinical evaluation of this promising class of compounds. The successful translation from bench to preclinical models underscores the importance of integrated in vitro and in vivo testing strategies in modern drug discovery.

References
  • Greco, G., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling | Request PDF. [Link]

  • MDPI. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]

  • Bentham Science. (n.d.). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Pyrimidine as antiinflammatory agent: A review. [Link]

  • PubMed. (2018). Synthesis of novel imidazopyridines and their biological evaluation as potent anticancer agents: A promising candidate for glioblastoma. [Link]

  • RSC Publishing. (n.d.). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. [Link]

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  • ScienceDirect. (2025). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. [Link]

  • Acta Naturae. (n.d.). Imidazole Derivative As a Novel Translation Inhibitor. [Link]

  • Scilit. (n.d.). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. [Link]

  • PubMed. (n.d.). Research on Heterocyclic Compounds. XII - Preparation and Antiinflammatory Activity of 2-methylimidazo [1,2-a]pyridine-3-carboxylic Acids. [Link]

  • Academia.edu. (n.d.). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. [Link]

  • Dove Press. (n.d.). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. [Link]

  • PubMed. (2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. [Link]

  • PubMed. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Imidazo[1,2-a]pyridine anthelmintic and antifungal agents. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. [Link]

  • PMC. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]

  • PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

Sources

Head-to-head comparison of antimicrobial spectrum with standard antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in antimicrobial susceptibility and drug development, I frequently observe that evaluating next-generation antimicrobials requires more than just reading minimum inhibitory concentration (MIC) breakpoints. It demands a deep understanding of the biophysical interactions between the drug and the pathogen's evolving defense mechanisms.

To objectively compare antimicrobial spectrums, we will analyze the performance of a novel siderophore cephalosporin—Cefiderocol —against standard-of-care antibiotics (such as Meropenem, Ceftazidime-avibactam, and Colistin) in the context of Multidrug-Resistant (MDR) Gram-negative bacilli.

The Mechanistic Imperative: Overcoming Membrane Exclusion

Gram-negative pathogens—particularly Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae—are intrinsically equipped with a formidable outer membrane. Standard β-lactam antibiotics rely on passive diffusion through membrane porin channels. When bacteria mutate to downregulate these porins or upregulate efflux pumps, conventional drugs like meropenem are physically excluded from reaching their target[1].

Cefiderocol bypasses this completely by employing a "Trojan horse" strategy. By utilizing a chlorocatechol side chain, the molecule chelates extracellular ferric iron[2]. The bacteria, requiring iron for survival, actively transport this drug-iron complex into the periplasmic space via their own TonB-dependent siderophore receptors (such as CirA, Fiu, and PiuA)[1]. This active transport allows the drug to accumulate at high concentrations in the periplasm, completely bypassing porin loss and efflux mechanisms[3].

MOA Cef Cefiderocol (Siderophore Cephalosporin) Complex Cefiderocol-Iron Complex Cef->Complex Chelates Fe Extracellular Ferric Iron (Fe3+) Fe->Complex Binds OM Outer Membrane Barrier (Porins & Efflux Pumps) Complex->OM Bypasses Porins Trans Active Iron Transporters (TonB-dependent: CirA, PiuA) Complex->Trans Transported by Peri Periplasmic Space (High Accumulation) Trans->Peri Active Uptake PBP3 Penicillin-Binding Protein 3 (Cell Wall Synthesis) Peri->PBP3 High Affinity Binding Death Cell Lysis & Bacterial Death PBP3->Death Inhibition

Fig 1. Siderophore-mediated active transport pathway bypassing classical membrane resistance.

Quantitative Efficacy Mapping

The structural configuration of cefiderocol also grants it remarkable stability against hydrolysis by nearly all serine- and metallo-β-lactamases (including KPC, NDM, VIM, and OXA types)[2].

To objectively measure this, we must look at the MIC distributions across clinical cohorts. The data below synthesizes large-scale susceptibility testing of Carbapenem-Resistant (CR) isolates. When compared to conventional regimens, cefiderocol demonstrates significantly lower MIC₅₀ and MIC₉₀ values, successfully inhibiting isolates that exhibit profound resistance to meropenem and advanced combinations like ceftazidime-avibactam.

Table 1: Comparative Antimicrobial Spectrum against MDR Isolates

Pathogen ProfileAntimicrobial AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)
Carbapenem-Resistant P. aeruginosa (CR-PA)Cefiderocol0.5 – 2.04.0 – 8.080.0% – 100%
Colistin1.02.097.3%
Meropenem>32>320.0%
Carbapenem-Resistant K. pneumoniae (CR-KP)Cefiderocol1.04.095.6% – 100%
Ceftazidime-avibactam2.0>16~65.0%
Colistin0.58.0~85.0%

(Data synthesized from surveillance of clinical isolates originating from testing cohorts in China and India[4],[5])

Laboratory Execution: The Causality Behind Iron Depletion

A major pitfall in drug development and clinical microbiology is applying generic laboratory methodologies to novel drug classes. The standard reference method for antimicrobial susceptibility is Broth Microdilution (BMD) using Cation-Adjusted Mueller-Hinton Broth (CAMHB) per6[6],[7].

However, standard CAMHB is heavily saturated with iron . If you test a siderophore cephalosporin in an iron-rich environment, the bacteria register a state of nutrient abundance. Causality dictates that they will consequently downregulate their active iron transporters to avoid iron toxicity. If the transporters are closed, the "Trojan horse" cannot enter, resulting in falsely elevated MIC values[4].

To ensure an accurate representation of in vivo human infection (which is heavily iron-restricted due to innate nutritional immunity), we must utilize Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB) [4].

Self-Validating Protocol: Broth Microdilution for Cefiderocol

To establish a self-validating system, the protocol mandates the concurrent testing of quality control (QC) strains (e.g., P. aeruginosa ATCC 27853). If the MIC of the QC strain falls outside the expected established range (e.g., exceeds 0.5 mg/L), it objectively proves the iron depletion failed, automatically invalidating the assay batch[8].

Step-by-Step Methodology:

  • Media Preparation: Prepare ID-CAMHB by treating standard CAMHB with a chelating resin (such as Chelex 100) to extract excess ambient iron, followed by careful supplementation of calcium, magnesium, and zinc to standard CLSI levels, leaving iron concentrations strictly ≤0.03 mg/L.

  • Inoculum Standardization: From an 18–24 hour pure culture, suspend isolated colonies in sterile saline. Adjust the turbidity precisely to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)[9].

  • Serial Dilution: Prepare two-fold serial dilutions of cefiderocol across the microtiter plate wells utilizing the ID-CAMHB matrix[10].

  • Inoculation: Dispense the standardized inoculum into the microtiter wells to achieve a final target concentration of ~5 x 10⁵ CFU/mL[9].

  • Incubation: Seal the plates to prevent desiccation and incubate aerobically at 35°C ± 2°C for 16–20 hours[9].

  • Interpretation: Identify the MIC as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth[9].

Protocol Prep 1. Inoculum Preparation (0.5 McFarland Standard) Inoc 4. Microtiter Plate Inoculation (Final: 5x10^5 CFU/mL) Prep->Inoc Standardization Media 2. ID-CAMHB Preparation (Strictly Iron-Depleted Broth) Dilution 3. Serial Two-Fold Dilution (Antibiotic Gradients) Media->Dilution Base Matrix Dilution->Inoc Dispense Incub 5. Aerobic Incubation (35°C for 16-20 Hours) Inoc->Incub Seal & Incubate Read 6. MIC Determination & QC Strain Validation Incub->Read Visual Assessment

Fig 2. Standardized CLSI M07 broth microdilution workflow utilizing iron-depleted media.

References

  • Mechanism of action of cefiderocol. PMC - NIH.2

  • Cefiderocol, a new antibiotic against multidrug-resistant Gram-negative bacteria. PMC - NIH.3

  • Cefiderocol: A Novel Siderophore Cephalosporin Defeating Carbapenem-resistant Pathogens. PMC - NIH.11

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI).6

  • Modification of antimicrobial susceptibility testing methods. Oxford Academic.7

  • Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria. Annals of Translational Medicine.4

  • Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. National Centre for Disease Control (NCDC).8

  • In-vitro susceptibility of cefiderocol and other comparators in carbapenem-resistant Gram-negative bacilli: A study from India. PubMed.5

  • Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing. Clinical Gate.10

  • Application Notes and Protocols: Antimicrobial Susceptibility Testing using CLSI Guidelines. Benchchem.9

Sources

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